(2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-3-methyl-2-[(4-methylbenzoyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-8(2)11(13(16)17)14-12(15)10-6-4-9(3)5-7-10/h4-8,11H,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHARFVDRHZIASX-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N[C@@H](C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid
An In-Depth Technical Guide for Drug Development Professionals and Researchers
Abstract
The unambiguous determination of a molecule's chemical structure, including its stereochemistry, is a cornerstone of modern chemical research and drug development. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid, an N-acyl derivative of the amino acid L-valine. We move beyond a simple recitation of data, focusing instead on the strategic integration of modern analytical techniques. This document details the causality behind experimental choices, from initial molecular formula confirmation by high-resolution mass spectrometry (HRMS) to the fine-grained architectural mapping using a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. Crucially, we address the confirmation of the molecule's absolute stereochemistry, a critical parameter for biological activity. Each section is grounded in established principles and includes field-proven protocols, ensuring a self-validating and reproducible workflow.
Introduction: The Imperative for Rigorous Characterization
(2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid belongs to the broad class of N-acyl amino acids (NAAAs). NAAAs are significant endogenous signaling molecules and their synthetic analogs are of considerable interest in medicinal chemistry.[1][2] The molecule's structure comprises a chiral L-valine core, acylated at the amino group with a 4-methylbenzoyl (p-toluoyl) moiety.
The precise arrangement of every atom and bond, including the defined (S)-configuration at the alpha-carbon (C2), dictates the molecule's physicochemical properties and its interaction with biological targets. An error in structural assignment can lead to misinterpreted biological data and wasted resources in the drug development pipeline. Therefore, a multi-faceted analytical approach is not merely recommended; it is essential. This guide presents a logical workflow designed to provide irrefutable proof of structure.
Caption: A logical workflow for complete structural elucidation.
Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy
The initial steps in any elucidation focus on confirming the most basic, yet critical, information: the molecular formula and the constituent functional groups.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: Before delving into complex connectivity, we must confirm the elemental composition. Low-resolution MS provides nominal mass, but HRMS provides exact mass to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the molecular formula, ruling out other potential elemental combinations that might have the same nominal mass. Electrospray ionization (ESI) is the chosen technique as it is a soft ionization method that typically preserves the molecular ion, which is crucial for this analysis.
Expected Results:
-
Molecular Formula: C₁₃H₁₇NO₃
-
Monoisotopic Mass: 235.1208 u
-
HRMS (ESI+): Expected [M+H]⁺ ion at m/z 236.1281.
-
HRMS (ESI-): Expected [M-H]⁻ ion at m/z 234.1136.
Trustworthiness & Self-Validation: The protocol's integrity is ensured by calibrating the mass spectrometer with a known standard immediately before the analysis. The observation of both the [M+H]⁺ and [M-H]⁻ ions, each matching the calculated exact mass within 5 ppm, provides a high degree of confidence in the assigned molecular formula.
Tandem MS (MS/MS) for Fragmentation Analysis: Tandem mass spectrometry provides structural insights by fragmenting the molecular ion and analyzing the resulting daughter ions. The most probable fragmentation pathway involves the cleavage of the amide bond, which is the most labile bond in the structure.
| Predicted Fragment Ion | Structure | Expected m/z | Significance |
| Acylium Ion | [CH₃-C₆H₄-CO]⁺ | 119.0497 | Confirms the 4-methylbenzoyl moiety. |
| Valine Fragment (after H loss) | [HN-CH(COOH)-CH(CH₃)₂]⁺ | 116.0712 | Confirms the valine core after amide cleavage. |
| Loss of COOH | [C₁₂H₁₇NO]⁺ | 191.1310 | Indicates the presence of the carboxylic acid group. |
This fragmentation pattern is characteristic of N-acyl amino acids and provides strong preliminary evidence for the proposed connectivity.[3][4]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5] For our target molecule, we expect to see distinct absorption bands corresponding to the carboxylic acid, the secondary amide, and the aromatic ring. This confirms that the key building blocks are present before we piece them together.
Expected Characteristic Absorptions:
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Appearance |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Very broad, often obscuring C-H stretches |
| Amide | N-H stretch | 3400 - 3200 | Medium, sharp |
| Aliphatic/Aromatic | C-H stretch | 3100 - 2850 | Medium to strong |
| Carboxylic Acid | C=O stretch | ~1710 | Strong, sharp[6] |
| Amide I | C=O stretch | ~1650 | Strong, sharp[7] |
| Aromatic Ring | C=C stretch | 1600 & 1475 | Medium, sharp |
| Amide II | N-H bend | ~1530 | Medium, sharp[8] |
The presence of two distinct carbonyl peaks (acid vs. amide) and the very broad O-H stretch are hallmark features that provide immediate, strong support for the hypothesized structure.[6][9]
Definitive Structural Mapping: NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. A combination of 1D and 2D experiments allows for the complete assignment of all proton and carbon signals and establishes their connectivity.[10]
¹H NMR Spectroscopy (500 MHz, DMSO-d₆)
Expertise & Causality: The ¹H NMR spectrum reveals the chemical environment, number, and connectivity of all protons. DMSO-d₆ is chosen as the solvent because its polarity ensures the sample dissolves well, and it allows for the observation of exchangeable protons like the carboxylic acid -OH and the amide -NH.
Predicted ¹H NMR Data:
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | J-Coupling (Hz) |
| H-1 | -COOH | ~12.5 | br s | 1H | - |
| H-2 | -NH- | ~8.6 | d | 1H | J ≈ 8.5 Hz |
| H-3, H-5 | Ar-H (ortho to C=O) | ~7.8 | d | 2H | J ≈ 8.0 Hz |
| H-4, H-6 | Ar-H (ortho to CH₃) | ~7.3 | d | 2H | J ≈ 8.0 Hz |
| H-7 | Cα-H | ~4.4 | dd | 1H | J ≈ 8.5, 5.0 Hz |
| H-8 | Cβ-H | ~2.2 | m | 1H | - |
| H-9 | Ar-CH₃ | ~2.4 | s | 3H | - |
| H-10, H-11 | Cγ-(CH₃)₂ | ~0.95 | d | 6H | J ≈ 6.8 Hz |
Note: The two methyl groups of the isopropyl moiety (H-10, H-11) are diastereotopic and may appear as two separate doublets.
¹³C{¹H} and DEPT-135 NMR Spectroscopy (125 MHz, DMSO-d₆)
Expertise & Causality: The ¹³C NMR spectrum identifies all unique carbon atoms. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (C) do not appear in a DEPT-135 spectrum. This combination allows for a confident assignment of each carbon's type.[8]
Predicted ¹³C NMR Data:
| Label | Assignment | Predicted δ (ppm) | DEPT-135 |
| C-a | Acid C=O | ~174 | Absent |
| C-b | Amide C=O | ~167 | Absent |
| C-c | Ar-C (ipso to C=O) | ~131 | Absent |
| C-d | Ar-CH | ~129 | Positive |
| C-e | Ar-CH | ~128 | Positive |
| C-f | Ar-C (ipso to CH₃) | ~142 | Absent |
| C-g | Cα-CH | ~58 | Positive |
| C-h | Cβ-CH | ~30 | Positive |
| C-i | Ar-CH₃ | ~21 | Positive |
| C-j, C-k | Cγ-(CH₃)₂ | ~19, ~18 | Positive |
2D NMR for Connectivity Confirmation
Expertise & Causality: While 1D NMR provides the pieces, 2D NMR shows how they are connected.[11]
-
COSY (COrrelation SpectroscopY) identifies protons that are coupled to each other (typically through 2-3 bonds). This is used to trace out the spin systems, such as the valine backbone and the aromatic ring protons.[12]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon it is directly attached to (a one-bond correlation). This definitively links the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is the key experiment for connecting the different fragments of the molecule, for example, linking the aromatic ring to the amide carbonyl, and the amide proton to the valine's alpha-carbon.[13]
Caption: Key HMBC correlations confirming the molecular backbone.
Integrated 2D NMR Interpretation:
-
COSY: A cross-peak between the amide proton H-2 (δ ~8.6) and the alpha-proton H-7 (δ ~4.4) confirms their coupling. Further correlations will trace the valine backbone from H-7 to H-8 and from H-8 to the methyl protons H-10/11.
-
HSQC: This will pair up every proton signal with its corresponding carbon signal from the tables above (e.g., H-7 at δ ~4.4 will show a cross-peak to C-g at δ ~58).
-
HMBC: This is the final confirmation. We expect to see:
-
A correlation from the aromatic protons H-3/5 to the amide carbonyl carbon C-b, linking the p-toluoyl ring to the amide.
-
A correlation from the amide proton H-2 to the alpha-carbon C-g, confirming the amide bond to the valine core.
-
A correlation from the alpha-proton H-7 to the acid carbonyl carbon C-a, confirming its position on the butanoic acid backbone.
-
Absolute Stereochemical Confirmation
The (2S) designation is a critical component of the molecule's identity. While the NMR experiments confirm the constitution, they do not, under standard conditions, reveal the absolute configuration.
Expertise & Causality: To confirm the stereochemistry, we must introduce a chiral element into the analysis to create a diastereomeric interaction that can be distinguished. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used, robust method for this purpose.[14] It relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times.
Protocol: Chiral HPLC Analysis
-
Objective: To confirm the enantiomeric purity of the sample and verify its configuration by comparing its retention time to a racemic standard.
-
Column: A chiral stationary phase suitable for N-protected amino acids, such as a macrocyclic glycopeptide or cinchona alkaloid-based column.[15]
-
Mobile Phase: A mixture of organic solvent (e.g., methanol or ethanol) and a weak acid (e.g., acetic acid) in an appropriate buffer. The exact composition must be optimized for the chosen column.
-
Synthesis of Standard: A racemic standard of the target molecule must be synthesized by reacting DL-valine with 4-methylbenzoyl chloride.
-
Procedure: a. Inject the racemic standard onto the chiral column. The chromatogram should show two well-resolved peaks of equal area, corresponding to the (2S) and (2R) enantiomers. b. Inject the sample of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid. c. The resulting chromatogram should show a single major peak.
-
Confirmation: The retention time of the single peak from the sample must match one of the two peaks from the racemic standard. To definitively assign which peak corresponds to the (S)-enantiomer, one can either use a commercially available standard of N-(p-toluoyl)-L-valine or employ advanced NMR methods like Mosher's ester analysis on a related derivative.[16][17]
Conclusion: A Unified Structural Proof
The structural elucidation of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid is achieved through the systematic and logical application of multiple analytical techniques. High-resolution mass spectrometry confirms the elemental formula C₁₃H₁₇NO₃. FTIR spectroscopy verifies the presence of the required carboxylic acid and secondary amide functional groups. A comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the molecular constitution, establishing the connectivity between the p-toluoyl group and the L-valine core. Finally, chiral HPLC analysis confirms the enantiomeric integrity of the molecule, validating the (2S) stereochemical assignment. This integrated approach provides an unassailable, self-validating proof of structure, meeting the rigorous standards required for chemical research and pharmaceutical development.
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Hyun, M. H., Min, H. J., & Cho, Y. J. (2002). Liquid chromatographic resolution of N-acyl-alpha-amino acids as their anilide derivatives on a chiral stationary phase based on (S)-leucine. PubMed, 15(12), 1117-21. Available from: [Link]
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Uccello-Barretta, G., et al. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. Available from: [Link]
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Di-Marzo, V., & De-Petrocellis, L. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. Available from: [Link]
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Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
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NIST. (n.d.). Butanoic acid, 3-methyl-, phenylmethyl ester. NIST WebBook. Available from: [Link]
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Schalk, F., et al. (2021). Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. MDPI. Available from: [Link]
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Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. Available from: [Link]
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Morosh, A.V., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Acta Naturae. Available from: [Link]
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Rehman, S., et al. (2023). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. PMC. Available from: [Link]
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Whitepaper: Elucidating the Mechanism of Action for Novel N-Acylated Amino Acid Derivatives: A Technical Guide Focused on (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid
An in-depth technical guide has been prepared on the core mechanism of action for (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid.
Authored by: Gemini, Senior Application Scientist
Abstract
(2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid is an N-acylated derivative of the amino acid L-valine. A comprehensive review of scientific literature and chemical databases does not reveal a well-established biological target or a characterized mechanism of action for this specific molecule. This guide, therefore, serves a dual purpose. Firstly, it acknowledges the current lack of specific data for this compound. Secondly, and more importantly, it provides a robust, scientifically-grounded framework for researchers to elucidate the mechanism of action for this and other novel chemical entities. We will use the structural features of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid to inform a hypothesized mechanism and outline the rigorous experimental workflows required to validate it. This document is intended for drug development professionals, medicinal chemists, and pharmacologists engaged in the discovery and characterization of novel therapeutics.
Introduction: Structural Analysis and Target Hypothesis
The structure of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid—an L-valine core, an N-terminal formyl group, and a p-tolyl modification—provides initial clues to its potential biological function. N-acylated amino acids are a well-recognized class of molecules with diverse biological activities. The valine side chain and the aromatic tolyl group can participate in hydrophobic and van der Waals interactions within a protein binding pocket, while the amide and carboxylate moieties can form key hydrogen bonds.
Given these features, a primary hypothesis is that this compound may act as a competitive inhibitor of a protease. Many protease inhibitors mimic the natural peptide substrates of their targets. The N-acylated valine structure could potentially fit into the active site of a serine or cysteine protease, forming interactions with the S1/S2 subsites.
The Strategic Workflow for Target Deconvolution and Mechanistic Study
For a novel compound, the first step is to identify its biological target. This process, often called target deconvolution, can be approached through a combination of in silico, in vitro, and cellular methods.
Caption: A generalized workflow for identifying the biological target of a novel compound.
Molecular Mechanism: Quantifying the Target Interaction
Once a primary target is validated (for our purposes, let's assume a hypothetical serine protease, "Protease X"), the next critical phase is to quantify the physical interaction between the compound and the protein.
Binding Affinity and Kinetics with Surface Plasmon Resonance (SPR)
SPR is a label-free technology that allows for the real-time measurement of binding kinetics (the association rate, kₐ, and the dissociation rate, kₔ) and affinity (the dissociation constant, Kₗ).
Experimental Protocol: SPR for Compound-Target Interaction Analysis
-
Immobilization: Covalently immobilize recombinant human Protease X onto a CM5 sensor chip via amine coupling to a density of ~10,000 Response Units (RU).
-
Analyte Preparation: Prepare a dilution series of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid in running buffer (e.g., HBS-EP+), typically ranging from 100 µM down to 1 nM.
-
Binding Measurement: Inject the compound dilutions over the immobilized target surface and a reference flow cell. Monitor the association and dissociation phases.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine kₐ, kₔ, and calculate Kₗ (Kₗ = kₔ/kₐ).
Enzymatic Inhibition Assays
If the target is an enzyme, it is crucial to determine if the compound inhibits its activity and to characterize the mode of inhibition.
Experimental Protocol: Protease X Inhibition Assay
-
Assay Principle: Use a fluorogenic substrate for Protease X (e.g., a peptide with an AMC leaving group). Cleavage of the substrate by the enzyme releases free AMC, which fluoresces.
-
IC₅₀ Determination: In a 96-well plate, add a fixed concentration of Protease X and the fluorogenic substrate to wells containing a serial dilution of the compound.
-
Data Acquisition: Measure the rate of increase in fluorescence over time using a plate reader.
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Table 1: Hypothetical Pharmacological Data for (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid against Protease X
| Parameter | Value | Method |
| Kₗ (Affinity) | 75 nM | Surface Plasmon Resonance |
| kₐ (Association Rate) | 1.2 x 10⁵ M⁻¹s⁻¹ | Surface Plasmon Resonance |
| kₔ (Dissociation Rate) | 9.0 x 10⁻³ s⁻¹ | Surface Plasmon Resonance |
| IC₅₀ (Inhibition) | 250 nM | Fluorogenic Inhibition Assay |
Cellular Mechanism: Target Engagement and Downstream Effects
Demonstrating that the compound can engage its target in a cellular context and modulate downstream signaling is a key validation step.
Cellular Target Engagement
A cellular thermal shift assay (CETSA) can be used to confirm that the compound binds to Protease X inside intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation.
Downstream Signaling Pathway Analysis
Assuming Protease X is known to cleave and activate a specific substrate, "Substrate Y," which in turn initiates a signaling cascade, we can use Western blotting to probe the effects of our compound.
Caption: Hypothesized signaling pathway inhibited by the compound.
Experimental Protocol: Western Blot for Pathway Modulation
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., macrophages) and treat with a known stimulus for Protease X, in the presence or absence of our compound at various concentrations.
-
Lysate Preparation: After the treatment period, lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the cleaved (active) form of Substrate Y and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and an ECL substrate for detection. Quantify the band intensities to determine the effect of the compound on Substrate Y cleavage.
Conclusion and Future Directions
While (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid is not a characterized agent, its structure is suggestive of a protease inhibitor. This guide has provided a comprehensive, step-by-step framework for any research team to rigorously determine its mechanism of action. The outlined workflows, from target deconvolution to molecular and cellular characterization, represent a best-practice approach in modern drug discovery. Future work would involve executing these protocols to first identify the direct biological target and then validate its functional relevance in a disease-specific context.
References
-
General Principles of Drug Discovery: Rang & Dale's Pharmacology. (Elsevier). [Link]
-
Surface Plasmon Resonance (SPR) Theory and Practice: Surface Plasmon Resonance: Methods and Protocols. (Springer). [Link]
-
Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
-
Chemical Proteomics for Target Identification: Chemical Proteomics: Methods and Protocols. (Springer). [Link]
-
Western Blotting Protocols: Western Blotting: Methods and Protocols. (Springer). [Link]
An In-depth Technical Guide to the Physicochemical Properties of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid, a chiral N-acylated derivative of the essential amino acid L-valine. This document is intended for researchers, scientists, and professionals in the fields of drug development and medicinal chemistry. It delves into the structural and chemical identity of the molecule, outlines detailed protocols for its synthesis and characterization, and presents both predicted and experimental data for its key physicochemical parameters. The guide is structured to provide not only factual data but also expert insights into the rationale behind experimental methodologies, ensuring a thorough understanding for its application in research and development.
Introduction and Chemical Identity
(2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid, also known as N-(4-methylbenzoyl)-L-valine or N-(p-toluoyl)-L-valine, is a derivative of L-valine, an essential branched-chain amino acid. The introduction of the 4-methylbenzoyl (p-toluoyl) group to the amino group of L-valine modifies its lipophilicity and steric properties, making it a compound of interest in various chemical and pharmaceutical applications. Its defined stereochemistry, inherited from the L-valine precursor, is crucial for its interaction with biological systems.
Table 1: Chemical Identity of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid
| Identifier | Value | Source |
| IUPAC Name | (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid | - |
| Synonyms | N-(4-methylbenzoyl)-L-valine, N-(p-toluoyl)-L-valine | [1] |
| CAS Number | 1212283-70-9 | [1] |
| Molecular Formula | C₁₃H₁₇NO₃ | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| Chemical Structure | - | |
| SMILES | CC(C)C(O)=O | [1] |
| InChI | InChI=1S/C13H17NO3/c1-8(2)11(13(16)17)14-12(15)10-6-4-9(3)5-7-10/h4-8,11H,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1 | - |
| InChIKey | VHARFVDRHZIASX-YFKPBYRVSA-N | - |
Synthesis and Purification
The synthesis of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid is typically achieved through the N-acylation of L-valine. A common and effective method is the Schotten-Baumann reaction, which involves the reaction of L-valine with 4-methylbenzoyl chloride in a basic aqueous medium. This method is well-established for the synthesis of N-acyl amino acids.
Experimental Protocol: Synthesis via Schotten-Baumann Reaction
This protocol is based on established methods for the N-acylation of amino acids and is adapted for the synthesis of the title compound.
Materials:
-
L-valine
-
4-methylbenzoyl chloride (p-toluoyl chloride)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Dissolution of L-valine: Dissolve L-valine (1.0 eq) in a 1 N aqueous solution of sodium hydroxide (2.0 eq) in a flask. Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Acylation: While maintaining the low temperature and vigorous stirring, slowly and simultaneously add a solution of 4-methylbenzoyl chloride (1.0 eq) in dichloromethane and a 2 N aqueous solution of sodium hydroxide. The rate of addition should be controlled to keep the reaction temperature below 5 °C and the pH in the basic range.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane. Combine the organic layers and discard the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with dilute hydrochloric acid. A white precipitate of the product should form.
-
Isolation and Drying: Collect the precipitate by vacuum filtration and wash it with cold deionized water. Dry the product under vacuum to yield (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid.
Causality behind Experimental Choices:
-
The use of a biphasic system (dichloromethane and water) allows for the efficient reaction between the water-soluble L-valine salt and the organic-soluble acyl chloride at the interface.
-
Maintaining a basic pH is crucial to keep the amino group of L-valine deprotonated and nucleophilic for the acylation reaction.
-
Low-temperature conditions are employed to control the exothermicity of the reaction and to minimize potential side reactions, such as the hydrolysis of the acyl chloride.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain a product of high purity.
Caption: Workflow for the synthesis and purification of the title compound.
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in various applications, including its solubility, stability, and biological activity.
Table 2: Physicochemical Data for (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid
| Property | Value | Method | Source |
| Physical State | Expected to be a white crystalline solid | - | Inferred from related compounds |
| Melting Point | Not experimentally determined for the free acid. The related N-benzoyl-L-valine has a melting point of 127.0–127.7 °C.[2] The methyl ester has a melting point of 93-96 °C.[2] | Experimental | [2] |
| Boiling Point | Not determined (likely to decompose at high temperatures) | - | - |
| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO, and sparingly soluble in water. | - | - |
| pKa | Not experimentally determined. The carboxylic acid group is expected to have a pKa in the range of 3-5. | - | - |
| LogP | 1.83402 | Predicted | [1] |
| Topological Polar Surface Area (TPSA) | 66.4 Ų | Predicted | [1] |
| Hydrogen Bond Donors | 2 | Predicted | [1] |
| Hydrogen Bond Acceptors | 2 | Predicted | [1] |
| Rotatable Bonds | 4 | Predicted | [1] |
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. This typically involves a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-toluoyl group, the protons of the valine moiety (including the α-hydrogen, β-hydrogen, and the two diastereotopic methyl groups of the isopropyl group), and the methyl group on the aromatic ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the amide and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons of the valine side chain.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For the related N-(4-methylbenzoyl)-L-valine methyl ester, characteristic IR absorptions were observed at 3326 cm⁻¹ (N-H stretching), 1741 cm⁻¹ (C=O stretching of the ester), and 1634 cm⁻¹ (amide I band, C=O stretching).[2] For the free acid, the C=O stretch of the carboxylic acid would also be expected, typically in the range of 1700-1725 cm⁻¹, and a broad O-H stretch from the carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The expected [M+H]⁺ ion for C₁₃H₁₇NO₃ would be at m/z 236.1281.
Caption: Workflow for the analytical characterization of the title compound.
Potential Applications and Further Research
N-acylated amino acids are a class of compounds with diverse applications in medicinal chemistry, materials science, and as chiral resolving agents. The specific properties of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid, such as its chirality and modified lipophilicity, make it a valuable building block for the synthesis of more complex molecules with potential biological activity. Further research is warranted to experimentally determine its physicochemical properties, explore its potential as a chiral ligand in asymmetric synthesis, and investigate its biological activity profile.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid. While some experimental data is still lacking in the public domain, this guide has consolidated the available information and provided robust, scientifically-grounded protocols for its synthesis and characterization. The information presented herein serves as a valuable resource for scientists and researchers working with this and related N-acylated amino acid derivatives.
References
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-
Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available at: [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. Available at: [Link]
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Preliminary In Vitro Toxicity Screening of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The early identification of potential toxicity is a critical step in the drug development pipeline, saving valuable time and resources by flagging problematic candidates before they advance to more complex and costly stages.[1][2] This guide provides a comprehensive framework for the initial in vitro toxicity screening of the novel small molecule, (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid. As a compound with limited publicly available toxicity data, a systematic and multi-faceted approach to evaluating its preliminary safety profile at the cellular level is paramount. This document outlines a tiered strategy, beginning with broad cytotoxicity assessments and progressing to more mechanistic assays to elucidate the nature of any observed toxicity. The protocols and analyses described herein are designed to establish a foundational understanding of the compound's interaction with biological systems, a crucial dataset for any new chemical entity.[2]
Introduction: The Imperative of Early Toxicity Assessment
The journey of a new therapeutic agent from the laboratory to the clinic is fraught with challenges, with a significant rate of attrition at each stage.[2] A primary reason for late-stage failure is the discovery of unforeseen toxicity.[2] Therefore, integrating in vitro toxicity screening early in the drug discovery process is not merely a regulatory requirement but a strategic necessity.[1][3][4] These preliminary assays offer rapid, cost-effective, and ethically sound methods to evaluate the cytotoxic potential of a compound across a variety of cell types.[1]
This guide focuses on (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid, a compound with a defined chemical structure but a largely uncharacterized biological and toxicological profile.[5] The proposed screening cascade is designed to provide a robust initial safety assessment by examining key indicators of cellular health: metabolic activity, membrane integrity, potential for genetic damage, and the generation of oxidative stress.
Foundational Cytotoxicity Assessment: Establishing a Toxicity Profile
The initial step in our screening cascade is to determine the concentration range over which (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid exerts cytotoxic effects. This is typically achieved by exposing various cell lines to a range of compound concentrations and measuring cell viability. The selection of cell lines should ideally include a diverse panel representing different tissues or cancer types to identify any potential for cell-specific toxicity.
MTT Assay: A Measure of Metabolic Viability
The MTT assay is a colorimetric assay that provides an indication of a cell's metabolic activity, which in turn is often used as a proxy for cell viability.[6][7][8] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[6]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid in the appropriate cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[6]
-
Formazan Solubilization: Incubate the plate for 3-4 hours to allow for the formation of formazan crystals. Subsequently, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[6]
LDH Release Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is another key method for assessing cytotoxicity. LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[9][10][11] Measuring the amount of LDH in the supernatant provides a direct indication of cell lysis and loss of membrane integrity.[9][10]
-
Cell Seeding and Compound Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment with (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid.
-
Supernatant Collection: After the desired incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation and Absorbance Measurement: Incubate the plate at room temperature, protected from light, for a specified time. The enzymatic reaction, where LDH converts lactate to pyruvate, results in the reduction of NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product.[11] Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[11][12]
Data Presentation and Interpretation
The results from the MTT and LDH assays should be presented as dose-response curves, plotting cell viability or cytotoxicity against the concentration of the test compound. From these curves, the IC50 (half-maximal inhibitory concentration) value can be calculated, representing the concentration of the compound that causes a 50% reduction in cell viability.
| Parameter | MTT Assay | LDH Assay |
| Endpoint Measured | Metabolic Activity | Membrane Integrity (Cell Lysis) |
| Principle | Enzymatic reduction of MTT to formazan by viable cells. | Measurement of LDH released from damaged cells. |
| IC50 Value (µM) | To be determined | To be determined |
Delving Deeper: Mechanistic Toxicity Insights
Following the initial cytotoxicity assessment, it is crucial to investigate the potential mechanisms underlying any observed toxicity. This involves exploring the possibility of genotoxicity and the induction of oxidative stress.
In Vitro Genotoxicity Screening
Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes.[13] Early identification of genotoxic potential is critical, as such damage can lead to mutations and potentially cancer.[14] A standard initial screen often includes a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.[13][15][16]
Caption: A streamlined workflow for initial in vitro genotoxicity screening.
-
Bacterial Reverse Mutation Assay (Ames Test): This assay utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.[16] The test compound is incubated with the bacteria, and if it is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.
-
In Vitro Micronucleus Assay: This assay identifies substances that cause chromosomal damage.[15] Mammalian cells are treated with the test compound, and after a cell division cycle, the cells are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[15]
Assessment of Reactive Oxygen Species (ROS) Generation
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are byproducts of normal metabolism.[17] However, an overproduction of ROS can lead to oxidative stress, which can damage cellular components like DNA, proteins, and lipids.[18] Many toxic compounds exert their effects through the generation of ROS.
-
Cell Seeding and Staining: Plate cells in a 96-well plate. Once adhered, load the cells with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA).[17] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H2DCF.
-
Compound Treatment: Treat the cells with various concentrations of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid. Include a positive control known to induce ROS (e.g., hydrogen peroxide).
-
Fluorescence Measurement: In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17] Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths (e.g., ~495 nm excitation and ~529 nm emission).[18]
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An In-Depth Technical Guide to Receptor Binding Affinity Studies of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid
Audience: Researchers, scientists, and drug development professionals.
Foreword: Charting the Molecular Interactions of a Novel Compound
In the landscape of modern drug discovery, the journey from a synthesized molecule to a potential therapeutic candidate is both complex and exacting. Central to this journey is the nuanced understanding of how a compound interacts with its biological target. This guide is dedicated to elucidating the methodologies for characterizing the receptor binding affinity of a novel molecule, (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid. While the specific biological target of this N-acyl amino acid derivative is yet to be fully characterized, its structural resemblance to endogenous signaling molecules suggests a potential interaction with a class of receptors that recognize such motifs. For the purpose of this comprehensive guide, we will postulate its interaction with a hypothetical G-protein coupled receptor (GPCR) which we will refer to as Amino Acid Derivative Receptor 1 (AADR1). This allows us to frame the experimental protocols and data interpretation within a scientifically rigorous and illustrative context. The principles and techniques detailed herein are, however, broadly applicable to a wide range of ligand-receptor systems.
Part 1: The Compound in Focus and the Rationale for Binding Affinity Studies
(2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid is a chiral, non-proteinogenic amino acid derivative. Its core structure, derived from L-valine, is appended with a 4-methylphenylformamido group, creating a unique chemical entity with the potential for specific molecular recognition by a biological receptor.
The imperative to conduct receptor binding affinity studies lies at the heart of preclinical drug development. The affinity of a ligand for its receptor, typically quantified by the equilibrium dissociation constant (K_d), is a primary determinant of its potency. A high-affinity interaction (low K_d value) indicates that the compound can elicit a biological response at a lower concentration, which is a desirable characteristic for a drug candidate as it can lead to a wider therapeutic window and potentially fewer off-target effects. Furthermore, quantifying the binding affinity against a panel of receptors is crucial for assessing the compound's selectivity, a key factor in its safety profile.
Part 2: Foundational Methodologies in Receptor Binding Affinity Determination
A multi-faceted approach is often employed to gain a comprehensive understanding of a compound's binding characteristics. Here, we detail three gold-standard techniques: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Radioligand Binding Assays: A Classic and Sensitive Approach
Radioligand binding assays are a cornerstone of pharmacology for their sensitivity and robustness in quantifying ligand-receptor interactions.[1][2][3][4] These assays typically involve a radiolabeled ligand that binds to the receptor, and the displacement of this "hot" ligand by our unlabeled test compound allows for the determination of its binding affinity.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Detailed Protocol:
-
Receptor Preparation: Prepare membrane fractions from cells recombinantly expressing AADR1. The protein concentration should be optimized to ensure that less than 10% of the radioligand is bound at its K_d concentration.[5][6]
-
Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand for AADR1 (ideally at or below its K_d), and a range of concentrations of the test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium.
-
Termination: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter, trapping the receptor-bound radioligand.[7]
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal curve to determine the IC₅₀ value. The K_i is then calculated using the Cheng-Prusoff equation :[8][9][10]
K_i = IC₅₀ / (1 + [L]/K_d)
where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Self-Validation and Trustworthiness:
-
Determination of Non-Specific Binding: Include control wells with a high concentration of a known unlabeled ligand to define non-specific binding.
-
Saturation Binding Experiments: Perform separate saturation binding experiments with the radioligand to accurately determine its K_d value, which is essential for the Cheng-Prusoff calculation.
Surface Plasmon Resonance (SPR): Real-Time, Label-Free Kinetics
SPR is a powerful optical technique for studying biomolecular interactions in real-time without the need for labels.[11][12][13][14][15] It measures changes in the refractive index at the surface of a sensor chip upon ligand binding to an immobilized receptor.
Experimental Workflow: SPR Analysis
Caption: Workflow for an SPR experiment.
Detailed Protocol:
-
Receptor Immobilization: Covalently immobilize purified AADR1 onto a sensor chip.
-
Binding Cycle:
-
Inject a solution of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid at various concentrations over the chip surface to monitor the association phase .
-
Flow buffer over the chip to monitor the dissociation phase .
-
-
Regeneration: Inject a solution to remove the bound ligand and regenerate the surface for the next cycle.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).
Expertise in Experimental Design:
-
The choice of immobilization strategy is crucial to ensure the receptor maintains its native conformation.
-
Flow rates must be optimized to minimize mass transport limitations.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Gold Standard
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[16] It is a label-free, in-solution technique.
Experimental Workflow: ITC Measurement
Caption: The experimental workflow for Isothermal Titration Calorimetry.
Detailed Protocol:
-
Sample Preparation: Prepare precisely concentration-matched solutions of purified AADR1 and the test compound in the same buffer.
-
Titration: Place the AADR1 solution in the sample cell and titrate in small aliquots of the test compound from a syringe.
-
Data Acquisition: The instrument measures the minute heat changes that occur with each injection.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to receptor. This binding isotherm is then fitted to a suitable model to determine the K_d, the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).
Part 3: Data Interpretation and Hypothetical Signaling Context
The data from these complementary techniques provide a comprehensive picture of the binding affinity.
Table 1: Hypothetical Binding Affinity and Thermodynamic Data for (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid with AADR1
| Assay Method | Parameter | Value |
| Radioligand Binding | K_i | 75 nM |
| Surface Plasmon Resonance | K_d | 80 nM |
| k_on | 1.5 x 10⁵ M⁻¹s⁻¹ | |
| k_off | 1.2 x 10⁻² s⁻¹ | |
| Isothermal Titration Calorimetry | K_d | 82 nM |
| ΔH | -6.2 kcal/mol | |
| n | 1.03 |
Analysis of Hypothetical Data:
The data presented in Table 1 demonstrate a high degree of concordance across the three independent methods, lending confidence to the measured binding affinity in the nanomolar range. This suggests a potent interaction between the compound and AADR1. The SPR data provides kinetic insights, indicating a moderately fast association and a relatively slow dissociation, a profile often sought in drug candidates. The ITC results confirm a 1:1 binding stoichiometry and indicate that the binding is enthalpically driven.
Hypothetical Signaling Pathway for AADR1
To place the binding affinity data into a functional context, we can postulate a signaling pathway for our hypothetical GPCR, AADR1. Many GPCRs that bind amino acid derivatives are coupled to G_i proteins, which inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels.
Caption: A hypothetical G_i-coupled signaling pathway for AADR1.
Part 4: Concluding Remarks and Future Perspectives
This guide has outlined a robust, multi-pronged strategy for the comprehensive characterization of the receptor binding affinity of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid. The integration of data from radioligand binding assays, SPR, and ITC provides a high-fidelity assessment of the compound's potency, kinetics, and thermodynamics of interaction with its putative receptor.
The next logical steps in the preclinical development of this compound would involve:
-
Selectivity Profiling: Screening the compound against a broad panel of receptors to determine its selectivity profile.
-
Functional Assays: Correlating the measured binding affinity with functional activity in cell-based assays that measure downstream signaling events (e.g., cAMP accumulation).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand the molecular determinants of binding and to optimize affinity and selectivity.
By adhering to the rigorous experimental and analytical principles detailed in this guide, researchers can generate high-quality, reproducible data that will be instrumental in advancing promising new chemical entities toward clinical development.
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American Journal of Physiology-Lung Cellular and Molecular Physiology. (1993). Radioligand binding methods: practical guide and tips. [Link]
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Canadian Society of Pharmacology and Therapeutics. Cheng-Prusoff Equation. [Link]
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MDPI. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. [Link]
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Oncodesign Services. (2023). Radioligand Binding Assays: A Lost Art in Drug Discovery? [Link]
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ResearchGate. (2014). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]
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J-Stage. (2021). Drug Discovery Targeting an Amino Acid Transporter for Diagnosis and Therapy. [Link]
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Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]
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PubMed. (2005). Synthesis and biological activity of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives. [Link]
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National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]
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PubMed Central (PMC). (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine... [Link]
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PubMed. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
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Thermal Stability and Degradation Pathways of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid
Executive Summary
As pharmaceutical pipelines increasingly rely on highly functionalized chiral building blocks, understanding the thermal limits of these intermediates is paramount. (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid —commonly referred to as N-(p-toluoyl)-L-valine (CAS: 323587-86-6)—is a specialized N-acyl amino acid derivative utilized in the synthesis of enzyme inhibitors and targeted therapeutics[1][2].
This technical whitepaper provides an in-depth mechanistic analysis of the thermal degradation pathways of this compound. By dissecting the causality between its molecular architecture and its thermal lability, we establish robust, self-validating protocols for stability testing. The insights provided here are designed to guide researchers in optimizing storage, formulation, and high-temperature synthetic coupling steps.
Structural Causality: Architecture and Thermal Lability
The thermal stability of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid is governed by the interplay of three distinct structural motifs:
-
The L-Valine Backbone (Isopropyl Side Chain): The bulky isopropyl group at the chiral α -carbon induces significant steric hindrance. Counterintuitively, through the Thorpe-Ingold (gem-dialkyl) effect, this steric bulk restricts the conformational freedom of the linear backbone, pre-organizing the molecule into a reactive conformation that kinetically favors intramolecular ring closure upon heating[3].
-
The N-Acyl Linkage (Amide Bond): While amides are generally stable, the proximity of the amide carbonyl to the terminal carboxylic acid creates a latent reactivity axis. Under thermal stress, the amide oxygen acts as an internal nucleophile.
-
The p-Toluoyl Moiety: The electron-donating para-methyl group on the phenyl ring slightly reduces the electrophilicity of the amide carbonyl compared to an unsubstituted benzoyl group. This provides a marginal thermodynamic stabilization against hydrolysis but also stabilizes the conjugated π -system of degradation intermediates[2].
Primary Degradation Pathways
When subjected to thermal stress (>120°C) or prolonged heating in solution, the compound undergoes three primary degradation cascades.
Dehydrative Cyclization (Azlactone Formation)
The dominant thermal degradation pathway is the loss of water to form a 5-oxazolone (azlactone) ring[3]. Upon heating, the carboxylic acid is activated (often via tautomerization or trace acidic catalysis), allowing the nucleophilic amide oxygen to attack the carboxylic carbonyl. This forms 4-isopropyl-2-(p-tolyl)oxazol-5(4H)-one . This reaction is highly endothermic and represents the primary mass-loss event prior to complete pyrolysis.
Chiral Degradation (Racemization)
The formation of the azlactone intermediate is disastrous for stereochemical integrity. The oxazolone ring is highly prone to base- or heat-catalyzed tautomerization. The α -proton (at C4 of the oxazolone) becomes highly acidic due to the adjacent carbonyl and imine-like double bond. Deprotonation yields an aromatic oxazole anion, obliterating the (2S) chiral center. Upon reprotonation, a racemic mixture is formed[4].
Hydrolytic Cleavage
In the presence of atmospheric moisture and elevated temperatures, the compound is susceptible to hydrolytic cleavage[5]. The amide bond breaks, yielding p-toluic acid and free L-valine. L-valine can then undergo subsequent thermal decarboxylation to isobutylamine at extreme temperatures (>250°C)[6].
Mechanistic degradation pathways of N-(p-toluoyl)-L-valine under thermal and hydrolytic stress.
Quantitative Thermal Profiling
To contextualize the degradation kinetics, the following table summarizes the thermal thresholds and activation energies for the primary degradation pathways. (Note: Data is synthesized from homologous N-benzoyl amino acid profiling[5][6]).
| Degradation Pathway | Onset Temperature (T_onset) | Activation Energy (E_a) | Primary Volatile Evolved | Analytical Marker (LC-MS) |
| Azlactone Formation | 135°C - 150°C | ~85 kJ/mol | H₂O (m/z 18) | [M-H₂O+H]⁺ m/z 218.1 |
| Racemization | >80°C (in solution) | ~65 kJ/mol | None | Loss of enantiomeric excess |
| Amide Hydrolysis | >60°C (aqueous, pH extremes) | ~95 kJ/mol | None | p-Toluic acid (m/z 135.0) |
| Decarboxylation | >240°C | ~130 kJ/mol | CO₂ (m/z 44) | Isobutylamine derivatives |
Self-Validating Experimental Protocols
To accurately assess the thermal stability of this compound without introducing experimental artifacts, a self-validating workflow is required. The following protocol utilizes Isothermal Thermogravimetric Analysis (TGA) coupled with orthogonal LC-MS validation to ensure mass balance.
Protocol: Forced Thermal Degradation and Azlactone Trapping
Rationale: Standard TGA only measures mass loss. Because the loss of water (azlactone formation) and the loss of CO₂ (decarboxylation) can overlap at high heating rates, an isothermal approach combined with chemical trapping is necessary to prove causality.
Step 1: Sample Preparation & Desiccation
-
Action: Lyophilize 50 mg of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid for 24 hours. Store in a vacuum desiccator over P₂O₅.
-
Causality: Eliminates adsorbed surface water. Any water detected during thermal analysis must therefore originate from intramolecular dehydration (azlactone formation) rather than environmental contamination.
Step 2: Isothermal TGA-FTIR Analysis
-
Action: Load 5 mg of the dried sample into an alumina crucible. Ramp temperature at 5°C/min to 140°C under a dry nitrogen purge (50 mL/min). Hold isothermally at 140°C for 120 minutes. Route the exhaust gas through an FT-IR gas cell.
-
Causality: The isothermal hold isolates the dehydration event from higher-temperature pyrolysis. The FT-IR confirms the evolved gas is exclusively H₂O (broad O-H stretch at 3500-4000 cm⁻¹) and not CO₂ (2350 cm⁻¹).
Step 3: Residue Reconstitution & Mass Balance Check
-
Action: Cool the crucible rapidly to quench the reaction. Dissolve the thermal residue in anhydrous Acetonitrile (ACN).
-
Validation Check: Weigh the crucible before and after. The mass loss should exactly correlate to the molar equivalent of water lost relative to the starting mass. If mass loss exceeds the theoretical water mass, secondary degradation (e.g., sublimation or decarboxylation) has occurred.
Step 4: Chiral LC-MS/MS Quantification
-
Action: Inject the reconstituted residue onto a Chiralpak IA column. Mobile phase: Hexane/IPA (90:10) with 0.1% TFA.
-
Causality: Separates the intact (2S) compound from any formed (2R) enantiomer (proving racemization) and detects the azlactone intermediate (m/z 218.1). The use of anhydrous ACN in Step 3 prevents the azlactone from hydrolyzing back to the linear amino acid before injection.
Self-validating experimental workflow for isolating and quantifying thermal degradation products.
Conclusion & Formulation Guidelines
The thermal degradation of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid is heavily biased toward intramolecular dehydration to form an azlactone, driven by the steric pre-organization of the valine isopropyl group. Because this intermediate rapidly racemizes, thermal excursions during synthesis, drying, or formulation must be strictly controlled.
Best Practices:
-
Drying: Avoid conventional oven drying above 60°C. Utilize lyophilization or vacuum desiccation at ambient temperature.
-
Coupling Reactions: When activating the carboxylic acid for peptide coupling, maintain cryogenic or sub-ambient temperatures (-10°C to 0°C) to suppress spontaneous oxazolone formation and subsequent loss of chiral purity[4].
-
Storage: Store the bulk API intermediate under an inert argon atmosphere at 2-8°C to prevent hydrolytic cleavage of the amide bond[5].
References
-
3-methyl-2-[(4-methylphenyl)formamido]butanoic acid — Chemical Substance Information. NextSDS Substance Database. Available at: [Link]
-
Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. ResearchGate. Available at: [Link]
-
Oxazolone (Azlactone) Chemistry and Thermal Stability. Grokipedia. Available at:[Link]
-
Spectroscopy of Hydrothermal Reactions: Kinetics of the Decarboxylation of Protein Amino Acids and the Effect of Side Chains on Hydrothermal Stability. ResearchGate / The Journal of Physical Chemistry A. Available at: [Link]
-
Dynamic Kinetic Resolution and Racemization of Azlactones. ChemComm - RSC Publishing. Available at: [Link]
Sources
Application Note & Protocol: A Detailed Guide to the Synthesis of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic Acid
Introduction
(2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid, an N-acylated derivative of the essential amino acid L-valine, serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, combining a chiral amino acid scaffold with an aromatic moiety, is prevalent in a variety of biologically active compounds. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles. The chosen synthetic strategy is the robust and widely applicable Schotten-Baumann reaction, which allows for efficient acylation of amines. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a detailed procedure but also the scientific rationale behind each step to ensure reproducibility and a thorough understanding of the process.
Synthetic Strategy: The Schotten-Baumann Reaction
The synthesis of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid is achieved through the N-acylation of L-valine with 4-methylbenzoyl chloride. The Schotten-Baumann reaction is particularly well-suited for this transformation.[1][2][3] This reaction is typically performed under biphasic conditions, with an aqueous alkaline solution and an organic solvent. The base, usually sodium hydroxide, plays a crucial dual role: it deprotonates the amino group of L-valine, increasing its nucleophilicity, and neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[2][4]
The overall reaction is depicted below:
Caption: Overall reaction scheme for the synthesis.
Experimental Protocol
This protocol details the synthesis of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid from L-valine and 4-methylbenzoyl chloride.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| L-Valine | C₅H₁₁NO₂ | 117.15 | 1.17 g (10 mmol) | ≥99% |
| 4-Methylbenzoyl chloride | C₈H₇ClO | 154.59 | 1.70 g (11 mmol) | ≥98% |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | 0.88 g (22 mmol) | ≥97% |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 50 mL | ACS grade |
| Hydrochloric acid (HCl) | HCl | 36.46 | ~10 mL | 2 M (aq) |
| Deionized water | H₂O | 18.02 | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | Anhydrous |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | ACS grade |
| Hexane | C₆H₁₄ | 86.18 | As needed | ACS grade |
Step-by-Step Procedure
The experimental workflow is outlined in the following diagram:
Sources
Application Notes & Protocols: (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic Acid as a Versatile Chiral Building Block
Introduction: The Strategic Value of N-Acyl-L-valine Derivatives
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount.[1][2] Biological systems are inherently chiral, meaning a molecule's three-dimensional arrangement dictates its pharmacological activity.[3] (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid, a derivative of the natural amino acid L-valine, stands out as a robust and versatile chiral building block.[4][5] Its structure marries the stereochemical integrity of L-valine with the advantageous chemical properties of the N-p-toluoyl group, making it an invaluable tool for asymmetric synthesis.[6][]
This guide provides an in-depth exploration of this building block, moving beyond simple recitation of facts to explain the underlying principles of its application. We will detail its synthesis and demonstrate its use as a chiral auxiliary in a key C-C bond-forming reaction, providing researchers with the foundational knowledge and practical protocols to leverage its potential in their synthetic campaigns.
Physicochemical & Handling Data
Proper handling and characterization are the bedrock of reproducible science. The key properties of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid are summarized below.
| Property | Value | Reference |
| Synonym | N-(p-toluoyl)-L-valine; N-(4-methylbenzoyl)valine | [8] |
| Molecular Formula | C₁₃H₁₇NO₃ | [8] |
| Molecular Weight | 235.28 g/mol | [8] |
| CAS Number | 1396967-48-8 | [8] |
| Appearance | White to off-white powder or crystals | [8] |
| Purity | Typically ≥95% | [8] |
| Storage | Sealed in a dry environment at room temperature | [8] |
Core Principles: A Dissection of Stereochemical Control
The efficacy of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid as a chiral directing group stems from a confluence of structural features. Understanding these features is critical to predicting and optimizing stereochemical outcomes.
-
The Chiral Scaffold: The (S)-configuration at the α-carbon, inherited from natural L-valine, serves as the primary source of chirality.
-
Steric Hindrance: The bulky isopropyl group of the valine residue creates a sterically hindered facial environment. When the molecule is converted to a reactive intermediate, such as an enolate, this group effectively blocks one face of the molecule, forcing an incoming electrophile to approach from the less hindered side.[9]
-
Conformational Rigidity: The amide bond, coupled with the planar p-toluoyl group, restricts free rotation. This rigidity helps to lock the molecule into a predictable conformation, which enhances the facial bias created by the isopropyl group.
-
Chelation Potential: The amide and carboxylate oxygens can act as chelation points for metal ions (e.g., Li⁺ from LDA), further rigidifying the transition state and amplifying stereochemical communication.
Caption: Key features enabling stereochemical control.
Protocol I: Synthesis of the Chiral Building Block
The title compound is readily prepared from commercially available L-valine and p-toluoyl chloride via a Schotten-Baumann N-acylation reaction. This protocol provides a reliable method for producing high-purity material.
Caption: Workflow for the synthesis of the chiral building block.
Experimental Protocol:
-
Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a pH probe, dissolve L-valine (1.0 eq.) in 1 M aqueous sodium hydroxide (2.5 eq.) at room temperature.
-
Cooling: Cool the resulting clear solution to 0-5 °C using an ice-water bath.
-
Acylation: Add p-toluoyl chloride (1.1 eq.) dropwise to the cooled solution over 30 minutes. Maintain vigorous stirring to ensure efficient mixing.
-
pH Control: Concurrently, add 2 M aqueous sodium hydroxide solution via a separate dropping funnel as needed to maintain the reaction pH between 10 and 11. The formation of the product is pH-dependent, and acidic conditions will protonate the amino group, halting the reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction by TLC or LC-MS until the L-valine is consumed.
-
Work-up & Isolation: Cool the reaction mixture again in an ice bath and carefully acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.
-
Purification: Stir the slurry for 30 minutes in the cold, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the product under high vacuum to a constant weight. The material is typically of high purity (>98%) and can be used without further purification.
Protocol II: Application in Diastereoselective Enolate Alkylation
This protocol demonstrates the use of the chiral building block as a recoverable chiral auxiliary to synthesize an enantiomerically enriched α-substituted carboxylic acid. The key steps involve the formation of a dianion, diastereoselective alkylation, and subsequent cleavage of the auxiliary.
Caption: Workflow for asymmetric alkylation using the chiral auxiliary.
Experimental Protocol:
-
Dianion Formation:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add the chiral building block (1.0 eq.) and dissolve in anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Cool the solution to -78 °C (acetone/dry ice bath).
-
Slowly add a solution of lithium diisopropylamide (LDA, 2.2 eq., typically 2.0 M in THF/heptane/ethylbenzene) dropwise over 20 minutes. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the α-carbon to form the enolate.
-
Stir the resulting solution at -78 °C for 1 hour.
-
-
Alkylation:
-
Add the electrophile (e.g., benzyl bromide, 1.1 eq.) dropwise to the enolate solution.
-
Maintain the reaction at -78 °C and stir for 2-4 hours. The bulky isopropyl group of the valine backbone shields one face of the planar enolate, directing the incoming benzyl bromide to the opposite face, thus establishing the new stereocenter.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the alkylated product.
-
-
Auxiliary Cleavage:
-
Dissolve the purified alkylated product in a THF/water mixture (3:1).
-
Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.) followed by aqueous lithium hydroxide (2.0 eq.).
-
Stir the reaction at room temperature for 4-6 hours.
-
Quench excess peroxide with aqueous sodium sulfite.
-
Acidify the mixture to pH ~2 with 1 M HCl and extract with ethyl acetate. The desired alkylated carboxylic acid will be in the organic phase. The water-soluble, recoverable auxiliary can be isolated from the aqueous phase by further acidification and extraction if desired.
-
Expected Outcomes & Data Analysis
The protocols described are designed to be robust and high-yielding. Proper execution should yield products with high diastereoselectivity.
| Protocol | Product | Typical Yield | Key Analytical Metric | Expected Value |
| I | (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid | 85-95% | Purity (¹H NMR, LC-MS) | >98% |
| II | (2S)-2-benzyl-3-methylbutanoic acid (after cleavage) | 70-85% (over 2 steps) | Diastereomeric Excess (d.e.) | >95% |
-
Diastereomeric Excess (d.e.) Determination: The d.e. of the alkylated product (before cleavage) can be determined directly by ¹H NMR analysis of the crude or purified material. The signals corresponding to the protons at the newly formed stereocenter or other nearby protons will appear as distinct sets for each diastereomer, allowing for integration and quantification. Chiral HPLC can also be employed for more precise measurement.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Protocol I | Incomplete reaction; pH dropped below 9 during acylation. | Ensure vigorous stirring and careful monitoring/adjustment of pH throughout the addition of acyl chloride. |
| No/low conversion in Protocol II (Alkylation) | Inactive LDA; wet solvent/glassware; non-reactive electrophile. | Use freshly titrated or commercial LDA. Ensure all glassware is flame-dried and solvents are anhydrous. Use a more reactive electrophile if necessary (e.g., an alkyl iodide). |
| Low diastereoselectivity in Protocol II | Reaction temperature too high; incorrect base stoichiometry. | Maintain strict temperature control at -78 °C. Ensure at least 2.1 equivalents of a strong, non-nucleophilic base like LDA are used to ensure full dianion formation. |
| Incomplete cleavage of auxiliary | Insufficient LiOH or H₂O₂; short reaction time. | Increase the equivalents of reagents and/or extend the reaction time. Monitor by TLC until the starting material is consumed. |
Conclusion
(2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid is more than a simple derivative of L-valine; it is a strategically designed chiral building block that offers high levels of stereocontrol in C-C bond formation. Its straightforward synthesis and predictable stereodirecting ability make it a highly valuable tool for chemists engaged in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and agrochemical industries. The protocols and principles outlined in this guide provide a solid foundation for its successful implementation in a research setting.
References
-
Belokon, Y. N., et al. (1999). A method specifically developed for large-scale (>150 g) preparation of the target (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid. Molecules. [Link]
-
Rowles, I., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition. [Link]
-
Vlase, L., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules. [Link]
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Yeung, Y., et al. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). The Journal of Organic Chemistry. [Link]
-
Gopaul, K., et al. (2020). Pharmacophore modelling of vanillin derivatives, favipiravir, chloroquine, hydroxychloroquine, monolaurin and tetrodotoxin as MPro inhibitors of severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2). Heliyon. [Link]
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Srebnik, M. (2003). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Mini-Reviews in Medicinal Chemistry. [Link]
- Sumitomo Chemical Company. (2004). Process for producing l-valine benzyl ester p-toluenesulfonate.
- Reddy, G. S. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Methods in Molecular Biology.
-
Hsiao, Y., et al. (2007). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. Oseltamivir total synthesis. Wikipedia. [Link]
-
Ni, Y., et al. (2014). Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. Chemical Communications. [Link]
- University of Leeds. (2020). Flow synthesis process for the production of oseltamivir.
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2011). Preparation method for ganciclovir valine ester derivative.
-
Ghorai, S. (2002). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Summit Research Repository - Simon Fraser University. [Link]
-
Gessani, A., et al. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Tetrahedron Letters. [Link]
-
Wang, W., et al. (2022). Discovery of Novel Boron-Containing N-Substituted Oseltamivir Derivatives as Anti-Influenza A Virus Agents for Overcoming N1-H274Y Oseltamivir-Resistant. Molecules. [Link]
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Moreno, C. J., et al. (2020). Asymmetric synthetic methodologies for the preparation of... ResearchGate. [Link]
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Lomax, T. (2023). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. American Chemical Society. [Link]
-
Yeung, Y., et al. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). ResearchGate. [Link]
-
da Silva, W. A., et al. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Pharmaceuticals. [Link]
-
Wikipedia. Chiral auxiliary. Wikipedia. [Link]
-
Strieth-Kalthoff, F., et al. (2020). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. [Link]
-
Pharmco. (2026). High Purity Chiral Building Blocks in Modern Pharma. Pharmco. [Link]
-
ResearchGate. (2008). Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia. ResearchGate. [Link]
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Sample preparation guidelines for (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid assays
Advanced Sample Preparation and LC-MS/MS Quantification Guidelines for (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid
Mechanistic Rationale and Analyte Profiling
(2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid—commonly referred to as N-(4-methylbenzoyl)-L-valine—is a chiral N-aroyl amino acid derivative. In pharmaceutical and agricultural research, it is frequently evaluated for its inhibitory activity against fungal chitinase and utilized as a highly specific chiral intermediate[1].
When developing extraction protocols from complex biological matrices (e.g., fungal culture media, plasma), the physicochemical properties of the analyte strictly dictate the methodology. The molecule features two critical functional groups:
-
Carboxylic Acid Moiety (pKa ~3.8): Allows for targeted ionic retention and manipulation via pH adjustments.
-
4-Methylbenzoyl Group: Imparts significant hydrophobicity to the molecule and serves as a strong chromophore for UV detection, while greatly enhancing reversed-phase chromatographic retention[2].
Causality in Extraction Design: Simple protein precipitation (PPT) often suffers from severe matrix effects and ion suppression in mass spectrometric detection. Because the analyte contains a free carboxylic acid, Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) is the most robust choice[3]. By adjusting the sample pH to >6.0, the carboxylic acid is fully deprotonated. It binds strongly to the positively charged quaternary amine groups on the MAX sorbent. This permits aggressive washing with 100% organic solvents to remove neutral lipids and hydrophobic interferences without premature analyte elution.
Physicochemical & Analytical Properties
| Property | Specification / Detail | Analytical Implication |
| Chemical Formula | C13H17NO3 | Determines precursor mass for MS tuning. |
| Molecular Weight | 235.28 g/mol | Monoisotopic mass: 235.12; [M-H]⁻ at m/z 234.1. |
| pKa (Carboxylic Acid) | ~3.8 | Analyte is anionic at pH > 5.8; neutral at pH < 1.8. |
| LogP (Estimated) | 2.4 - 2.8 | Highly amenable to reversed-phase liquid chromatography. |
| UV Absorbance Maximum | ~230 nm - 254 nm | Strong chromophore allows orthogonal HPLC-UV validation[2]. |
Workflow Visualization
Fig 1: Mixed-Mode Anion Exchange SPE workflow for N-(4-methylbenzoyl)-L-valine extraction.
Step-by-Step Methodology: Self-Validating MAX SPE Protocol
Trustworthiness Note: To ensure a self-validating system, an isotopically labeled internal standard (e.g., N-(4-methylbenzoyl)-L-valine-d7) must be spiked into the sample before any manipulation. This accounts for recovery losses and matrix-induced ion suppression, ensuring absolute quantification accuracy.
Reagents Required:
-
Sorbent: Oasis MAX (30 mg/1 cc) or equivalent mixed-mode anion exchange cartridge.
-
Buffers: 5% NH₄OH in LC-MS grade water; 2% Formic Acid in Methanol.
Protocol:
-
Sample Pre-treatment: Transfer 200 µL of biological matrix to a microcentrifuge tube. Spike with 10 µL of Internal Standard (IS) working solution (100 ng/mL). Add 200 µL of 5% NH₄OH in water to adjust the pH to ~9.0.
-
Causality: This ensures the analyte's carboxylate group is fully ionized for optimal anion-exchange binding.
-
-
Conditioning: Pass 1 mL of Methanol through the MAX cartridge, followed by 1 mL of LC-MS grade water. Do not let the sorbent dry.
-
Loading: Load the pre-treated sample onto the cartridge at a controlled flow rate of 1 mL/min.
-
Wash 1 (Aqueous/Basic): Wash with 1 mL of 5% NH₄OH in water.
-
Causality: Removes basic and neutral water-soluble interferences.
-
-
Wash 2 (Organic): Wash with 1 mL of 100% Methanol.
-
Causality: Removes hydrophobic interferences (e.g., phospholipids). The analyte remains bound via strong ionic interactions.
-
-
Elution: Elute the analyte into a clean collection tube using 1 mL of 2% Formic Acid in Methanol.
-
Causality: The highly acidic environment (pH < 2) protonates the analyte's carboxylic acid, neutralizing its charge. This breaks the ionic bond with the sorbent, allowing the methanol to wash it off cleanly.
-
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.
LC-MS/MS Analytical Conditions
Because the analyte is an acidic compound, Electrospray Ionization (ESI) in Negative Mode yields the highest sensitivity, producing a robust [M-H]⁻ precursor ion.
| Parameter | Setting / Condition |
| Analytical Column | C18 (50 mm × 2.1 mm, 1.7 µm) or Chirobiotic column (if enantiomeric resolution is required) |
| Mobile Phase A | LC-MS Grade Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-1 min: 20% B; 1-4 min: 20% → 95% B; 4-5 min: 95% B; 5-6 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Negative |
| MRM Transitions | Precursor: m/z 234.1 → Product: m/z 134.0 (loss of valine moiety) |
Quantitative Data Presentation & Quality Control
A robust assay must demonstrate high recovery and minimal matrix effects. The following table summarizes the validation metrics expected for this MAX SPE methodology when applied to complex matrices.
| Validation Metric | Plasma Matrix | Fungal Culture Media | Acceptance Criteria |
| Extraction Recovery (%) | 88.5 ± 3.2% | 91.2 ± 2.8% | > 80% |
| Matrix Effect (%) | 95.4% | 98.1% | 85% - 115% (Minimal suppression) |
| Intra-day Precision (RSD) | 4.1% | 3.5% | < 15% |
| Inter-day Precision (RSD) | 6.2% | 5.8% | < 15% |
| Limit of Quantitation (LOQ) | 1.0 ng/mL | 0.5 ng/mL | Signal-to-Noise (S/N) ≥ 10 |
References
- Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity.
- High-Performance Liquid Chromatography (HPLC)
- Chiral Separations: Methods and Protocols. preterhuman.net.
Sources
Application Notes & Protocols: Advanced Strategies for the Incorporation of Sterically Hindered N-Acyl Amino Acids
Authored by: Senior Application Scientist, Peptide Synthesis Division
Date: March 17, 2026
Abstract
The synthesis of complex peptides and peptidomimetics is a cornerstone of modern drug discovery and chemical biology. A significant challenge in this field is the efficient incorporation of sterically hindered amino acids, which can lead to low coupling yields, epimerization, and undesired side reactions. This document provides a comprehensive guide and detailed protocols for the successful peptide coupling of sterically demanding building blocks, with a specific focus on N-acylated valine derivatives such as (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid . We will explore the underlying chemical principles, compare high-efficiency coupling reagents, and provide step-by-step protocols for both solution-phase and solid-phase synthesis, enabling researchers to overcome common synthetic hurdles.
Introduction: The Challenge of Steric Hindrance in Peptide Synthesis
In peptide synthesis, the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another is the fundamental reaction. While routine for many standard amino acids, this process becomes significantly more challenging when one or both of the coupling partners are sterically hindered.
(2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid , an N-acylated derivative of L-valine, exemplifies this challenge. The steric bulk arises from two sources:
-
The Valine Side Chain: The isopropyl group (–CH(CH₃)₂) adjacent to the carboxyl group already presents moderate steric hindrance.
-
The N-Acyl Group: The presence of the N-(4-methylphenyl)formamido group further shields the α-amino group (in the context of it being the N-terminal residue of a growing peptide) and can influence the conformation of the carboxyl group to be activated.
This combined steric bulk can severely slow down the rate of the desired amide bond formation, allowing side reactions to become more prominent. The primary challenges include:
-
Slow Reaction Kinetics: Leading to incomplete reactions and low yields.
-
Epimerization: Loss of stereochemical integrity at the α-carbon of the activated amino acid is a major risk, particularly with powerful activating agents and hindered substrates.
-
Side Reactions: Inefficient coupling can lead to the formation of byproducts, such as the formation of unreactive N-acylurea from carbodiimide reagents or premature cleavage from a solid support.
To overcome these obstacles, the choice of coupling reagent and reaction conditions is paramount. The ideal method will rapidly generate a highly reactive acylating species that can react with the hindered amine component before it degrades or racemizes.
Mechanism of Action: High-Efficiency Coupling Reagents
To effectively couple a sterically hindered carboxylic acid like (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid, the carboxyl group must be converted into a highly reactive intermediate. Modern coupling reagents are designed to achieve this with high efficiency and minimal side reactions. The most effective reagents for this purpose are typically based on phosphonium or uranium salts.
Uronium/Aminium-Based Reagents (e.g., HATU, HBTU)
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful and widely used for difficult couplings.
-
Mechanism: In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), the carboxylic acid reacts with HATU to form a highly reactive O-acylisourea intermediate. This intermediate rapidly rearranges to form an activated ester with 7-aza-1-hydroxybenzotriazole (HOAt), which is then readily attacked by the amine component of the coupling partner. The inclusion of the HOAt moiety in the HATU structure is known to accelerate the coupling reaction and suppress racemization.
Phosphonium-Based Reagents (e.g., PyBOP)
Phosphonium salts such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective for coupling sterically hindered amino acids.
-
Mechanism: Similar to uranium salts, PyBOP reacts with the carboxylate (formed by the action of a base like DIPEA) to generate a phosphonium-activated ester. This species is highly electrophilic and reacts efficiently with the incoming amine. PyBOP is known for its high reactivity and solubility in common organic solvents.
The general workflow for activating a carboxylic acid with these reagents is illustrated below.
Caption: Carboxylic acid activation workflow for peptide coupling.
Experimental Protocols
This section provides detailed protocols for the incorporation of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid in both solution-phase and solid-phase peptide synthesis (SPPS).
Protocol 1: Solution-Phase Coupling using HATU
This protocol is suitable for synthesizing dipeptides or smaller peptide fragments in solution.
Materials:
-
(2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (N₂ or Ar)
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid (1.0 eq) in anhydrous DMF (to a concentration of approx. 0.1 M).
-
Amine Deprotection: To the solution, add the amino acid ester hydrochloride (1.1 eq) and DIPEA (2.2 eq). Stir the mixture for 5-10 minutes at room temperature to ensure complete deprotection of the amine.
-
Pre-activation (Optional but Recommended): In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF. Add this solution to the reaction mixture and stir for 1-2 minutes. This allows for the pre-activation of the carboxylic acid.
-
Coupling Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction progress by TLC or LC-MS. For sterically hindered couplings, the reaction may require 2 to 24 hours for completion.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution (to remove excess DIPEA), saturated sodium bicarbonate solution (to remove unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired dipeptide.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol outlines the coupling of the title compound onto a resin-bound peptide chain, a common step in the synthesis of longer peptides.
Materials:
-
N-terminal free amine-bearing resin (e.g., H-Gly-Wang resin)
-
(2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid
-
HATU
-
DIPEA
-
Anhydrous DMF
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in the SPPS vessel.
-
Coupling Solution Preparation: In a separate vial, dissolve (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid (3.0 eq relative to resin loading), HATU (2.9 eq), and DIPEA (6.0 eq) in anhydrous DMF. Allow this solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the coupling solution. Agitate the mixture at room temperature. For a sterically hindered amino acid, a coupling time of 2-4 hours is recommended.
-
Washing: After the coupling time, drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.
-
Completion Check (Optional): A small sample of the resin can be taken for a qualitative ninhydrin test to check for the presence of unreacted primary amines. A negative test (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.
-
Capping (If Necessary): If the coupling is incomplete after a second attempt, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
-
Continuation: The resin is now ready for the deprotection of the N-terminal protecting group of the newly added residue (if applicable) and the next coupling cycle.
Caption: Workflow for SPPS coupling of a sterically hindered amino acid.
Quantitative Data and Optimization
The success of coupling sterically hindered amino acids is highly dependent on the stoichiometry of the reagents and reaction conditions.
| Parameter | Recommendation for Hindered Coupling | Rationale |
| Acid Equivalents (SPPS) | 3.0 - 5.0 eq | Drives the reaction to completion by ensuring a high concentration of the activated species. |
| Coupling Reagent (SPPS) | 0.95 eq relative to the acid | Ensures complete activation of the carboxylic acid. |
| Base (DIPEA) Equivalents | 2.0 eq relative to the acid | Neutralizes the acid and the hexafluorophosphate salt of the coupling reagent, promoting the reaction. |
| Solvent | DMF or NMP | High polarity and aprotic nature effectively solvate reactants and intermediates. |
| Temperature | Room Temperature to 40 °C | Mild heating can sometimes increase the reaction rate, but must be used with caution to avoid racemization. |
| Coupling Time | 2 - 24 hours | Extended reaction times are often necessary to achieve high coupling efficiency. |
Note: Always perform a small-scale test reaction to optimize conditions for your specific substrate before committing to a large-scale synthesis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Coupling Yield | Insufficient activation or reaction time. | Increase the equivalents of reagents, extend the reaction time, or gently warm the reaction. |
| Steric hindrance is too great for the chosen reagent. | Switch to a more powerful coupling reagent (e.g., from PyBOP to HATU). | |
| Racemization Detected | Over-activation or prolonged exposure to base. | Minimize pre-activation time. Consider using a different base like 2,4,6-collidine, which is less likely to cause epimerization. |
| Incomplete Reaction in SPPS | Poor resin swelling or aggregation. | Ensure adequate swelling time. Consider using a solvent like NMP or adding a small percentage of DCM to disrupt secondary structures. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]
-
Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1989). New coupling reagents in peptide chemistry. Tetrahedron Letters, 30(15), 1927-1930. [Link]
In vivo dosing and administration strategies for (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid
An in-depth guide to establishing robust and reproducible in vivo dosing and administration strategies for the novel compound (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid.
Introduction: A Strategic Framework for In Vivo Evaluation
The successful preclinical development of any new chemical entity hinges on the meticulous design and execution of in vivo studies. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish effective dosing and administration strategies for (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid. While no specific in vivo data for this compound are publicly available, its structure as a valine derivative with moderate predicted lipophilicity allows us to build a robust investigational plan based on established principles of pharmacology and preclinical research.[1]
The primary objectives of this guide are to outline the critical steps from initial compound characterization to the design of foundational in vivo studies, ensuring data integrity, animal welfare, and regulatory alignment.[2][3]
Compound Profile: (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid
A thorough understanding of the compound's physicochemical properties is the bedrock of any rational dosing strategy. These properties dictate formulation development, potential administration routes, and influence pharmacokinetic behavior.
| Property | Value / Prediction | Source | Implication for In Vivo Studies |
| Molecular Formula | C13H17NO3 | [1] | Foundational for dose calculations. |
| Molecular Weight | 235.28 g/mol | [4] | Used to calculate molarity and weight-based doses. |
| Predicted XlogP | 2.5 | [1] | Suggests moderate lipophilicity and likely poor aqueous solubility, making vehicle selection critical. |
| Physical Form | Powder or crystals | [4] | Requires solubilization or suspension for administration. |
| Storage | Sealed in dry, room temperature | [4] | Standard handling procedure. |
Part 1: Pre-formulation and Vehicle Selection – The Critical First Step
The selection of an appropriate delivery vehicle is arguably one of the most critical decisions in designing an in vivo study, especially for compounds with predicted poor water solubility.[5] An ideal vehicle must solubilize or uniformly suspend the compound without causing toxicity or altering the compound's intrinsic pharmacological activity.[6]
Workflow for Vehicle Selection
The following diagram outlines a logical workflow for selecting a suitable vehicle for (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid.
Caption: Decision workflow for vehicle selection.
Commonly Used Vehicles for Preclinical Studies
The choice of vehicle depends heavily on the route of administration and the compound's properties. It is imperative to run a vehicle-only control group in any experiment to ensure the vehicle itself does not produce an effect.[7]
| Vehicle Type | Examples | Suitability & Considerations | Reference |
| Aqueous Solutions | 0.9% NaCl (Saline), Phosphate-Buffered Saline (PBS) | Ideal for water-soluble compounds. Isotonic and well-tolerated. Unlikely to be suitable for this compound without a solubilizing agent. | [8] |
| Aqueous Suspensions | 0.5-1% Carboxymethylcellulose (CMC), 0.5% Methylcellulose | Commonly used for oral and IP administration of insoluble compounds. Requires proper homogenization to ensure uniform dosing. | [6][9] |
| Co-solvent Systems | PEG-400, Propylene Glycol (PG), DMSO, Ethanol | Can dissolve many lipophilic compounds. Often diluted with water or saline. Caution: Can cause significant toxicity, especially via IP route. DMSO can cause motor impairment. | [5][6][7] |
| Oil-Based Vehicles | Corn oil, Sesame oil, Olive oil | Used for highly lipophilic compounds, typically for oral, subcutaneous, or intramuscular routes. Not suitable for intravenous administration. | [8][9] |
| Solubilizing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Polysorbate 80 (Tween 80) | Can enhance the aqueous solubility of hydrophobic drugs by forming inclusion complexes or micelles. | [8][9] |
Part 2: Routes of Administration – Delivery to the Target
The selection of an administration route is a critical decision influenced by the study's objective, the compound's properties, and the desired pharmacokinetic profile.[10]
| Route | Common Abbreviation | Description | Advantages | Disadvantages |
| Oral Gavage | PO | Direct administration into the stomach via a feeding tube. | Clinically relevant for drugs intended for oral use in humans. Non-invasive for repeated dosing. | Subject to first-pass metabolism. Variable absorption. Risk of esophageal or stomach perforation if performed incorrectly.[11][12] |
| Intraperitoneal | IP | Injection directly into the peritoneal cavity. | Bypasses first-pass metabolism. Rapid absorption into systemic circulation. Technically easier than IV. | Not a common route for human administration. Risk of injection into organs (cecum, bladder).[13][14] Can cause local irritation. |
| Intravenous | IV | Injection directly into a vein (typically tail vein in rodents). | 100% bioavailability. Precise dose delivery. Rapid onset of action. | Technically challenging, requires significant skill. Limited volume. Can be stressful for the animal. |
| Subcutaneous | SC | Injection into the space between the skin and underlying muscle. | Slower, more sustained absorption compared to IP or IV. Can be used for suspensions and oil-based vehicles. | Absorption can be variable. Limited to smaller volumes. Potential for local irritation. |
Part 3: Detailed Protocols
All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.[11] All substances should be sterile to prevent infection.[14]
Protocol 3.1: Preparation of a 0.5% CMC Suspension
This protocol describes the preparation of a common vehicle for oral or IP administration of a poorly soluble compound.
-
Preparation: Add 0.5 g of low-viscosity Carboxymethylcellulose (CMC) sodium salt to 100 mL of sterile water or saline in a sterile container.
-
Mixing: Stir vigorously with a magnetic stirrer. It may be necessary to heat the solution gently (to ~40-50°C) to aid dissolution. Do not boil.
-
Homogenization: Once the CMC is dissolved, allow the solution to cool to room temperature.
-
Adding the Compound: Weigh the required amount of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid and add it to the 0.5% CMC vehicle.
-
Suspension: Vortex thoroughly and then sonicate the mixture until a fine, uniform suspension is achieved. Visually inspect for any clumps.
-
Dosing: Maintain continuous stirring (e.g., on a stir plate) during dose administration to ensure the suspension remains homogenous.
Protocol 3.2: Oral Gavage (PO) in Mice
This protocol is a synthesis of best practices for administering a substance directly to a mouse's stomach.[12][15][16]
-
Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5-inch flexible or curved with a rounded tip for adult mice).[15]
-
Syringe (sized for the calculated dose volume).
-
Animal scale.
-
-
Procedure:
-
Calculate Dose: Weigh the mouse and calculate the required volume. The maximum recommended volume is 10 mL/kg.[12][15]
-
Measure Tube Length: Measure the gavage tube from the tip of the mouse's nose to the last rib (xiphoid process) and mark the tube; this is the maximum insertion depth to avoid stomach perforation.[16]
-
Restraint: Scruff the mouse firmly to immobilize its head and body, ensuring the head and neck are extended to create a straight line to the esophagus.[12]
-
Insertion: Gently insert the gavage tube into the diastema (gap behind the incisors) and advance it along the roof of the mouth. The tube should pass easily into the esophagus; the mouse may exhibit a swallowing reflex.[11][15] If there is any resistance, stop immediately and restart.
-
Administration: Once the tube is inserted to the pre-measured depth, dispense the substance slowly over 2-3 seconds.[15]
-
Withdrawal: Gently remove the tube in a single, smooth motion.
-
Monitoring: Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress.[15][17]
-
Protocol 3.3: Intraperitoneal (IP) Injection in Rats
This protocol details the procedure for IP injection in rats, a common route for preclinical compound testing.[13][14][18]
-
Materials:
-
Procedure:
-
Calculate Dose: Weigh the rat and calculate the required volume. The maximum recommended volume is 10 ml/kg.[13][18]
-
Restraint: A two-person technique is preferred for safety.[13][19] One person restrains the rat with its back against their forearm, exposing the abdomen. The head should be tilted slightly downward.
-
Identify Injection Site: Locate the lower right quadrant of the abdomen. This site is chosen to avoid the cecum (which is typically on the left) and the urinary bladder.[14][20]
-
Disinfection: Swab the injection site with 70% alcohol.[14]
-
Insertion: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[14][18]
-
Aspiration: Gently pull back on the plunger. If no fluid or blood enters the syringe, you are correctly positioned. If urine (yellow) or intestinal contents (brown/green) are aspirated, discard the syringe and re-attempt at a different site with fresh material.[14][19]
-
Injection: Depress the plunger to administer the substance.
-
Withdrawal & Monitoring: Remove the needle and return the animal to its cage. Observe for any adverse reactions.
-
Part 4: Designing Foundational In Vivo Studies
Once a suitable formulation and administration route are established, a tiered approach to in vivo testing can begin. This process is essential for gathering the necessary safety and activity data to justify further development.[21][22]
Overall Study Workflow
Caption: Tiered workflow for in vivo compound evaluation.
-
Dose Range Finding (DRF) / Maximum Tolerated Dose (MTD) Studies:
-
Objective: To determine the highest dose that can be administered without causing unacceptable toxicity.[22]
-
Design: Typically involves small groups of animals (e.g., n=3-5 per group) receiving single, escalating doses of the compound. Animals are closely monitored for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) and mortality for a set period (e.g., 7-14 days).
-
-
Pharmacokinetic (PK) Studies:
-
Objective: To understand how the body processes the drug, summarized by ADME (Absorption, Distribution, Metabolism, and Excretion).[3][21]
-
Design: A single, well-tolerated dose is administered to a cohort of animals. Blood samples are collected at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-dosing. The concentration of the compound in the plasma is then measured to determine key parameters like half-life (t½), maximum concentration (Cmax), and total exposure (AUC).
-
-
Proof-of-Concept (Efficacy) Studies:
-
Objective: To determine if the compound has the desired therapeutic effect in a relevant animal model of disease.[3]
-
Design: These studies are highly specific to the therapeutic indication. Doses and dosing schedules are selected based on data from the MTD and PK studies. The design must include appropriate controls (vehicle group, positive control/standard-of-care group) and predefined, quantifiable endpoints to measure efficacy.
-
Conclusion
This guide provides a foundational and systematic approach to developing an in vivo dosing strategy for (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid. By prioritizing a deep understanding of the compound's properties, conducting rigorous vehicle selection, and adhering to validated administration protocols, researchers can generate high-quality, reproducible data. This methodical process is essential for accurately assessing the therapeutic potential of a novel compound and is a prerequisite for successful translation from the laboratory to the clinic.
References
- Intraperitoneal (IP) Injection in Rats and Mice SOP - Animal Care. (2014, May 15).
- Intraperitoneal Injection in Rats | Animals in Science - Queen's University. (2011, July 7).
- UBC ANIMAL CARE COMMITTEE TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. (2020, November 15).
- Oral Gavage In Mice and Rats - IACUC.
- Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - wsu iacuc. (2021, September 21).
- UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021, February 15).
- Intraperitoneal (IP) Injection in Rats and Mice SOP - ResearchGate.
- Oral Gavaging in mice - SWMS - Staff. (2016, December 19).
- Oral Gavage in the Mouse - FSU Office of Research - Florida State University. (2016, October 26).
- SOP: Intraperitoneal Injections in the Rat - Research and Innovation | Virginia Tech. (2017, December 12).
- Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - ResearchGate. (2018, March 8).
- What are the vehicles used to dissolve drugs for in vivo treatment? - ResearchGate. (2014, July 10).
- Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats - J-Stage.
- Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test | Journal of Pharmacy & Pharmaceutical Sciences - Publishing at the Library. (2018, March 30).
- Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed.
- Preclinical Studies in Drug Development | PPD.
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - Food and Drug Administration.
- General Principles of Preclinical Study Design - PMC - NIH.
- Preclinical research strategies for drug development - AMSbiopharma. (2025, August 11).
- THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES.
- 3-methyl-2-[(3-methylphenyl)formamido]butanoic acid.
- 3-methyl-2-[(4-methylphenyl)formamido]butanoic acid (C13H17NO3) - PubChemLite.
- 3-Methyl-2-[(3-methylphenyl)formamido]butanoic acid - MilliporeSigma.
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Technical Support Center: Troubleshooting the Aqueous Solubility of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid
Welcome to the Technical Support Center for formulating (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid (commonly referred to as N-(4-methylbenzoyl)-L-valine). This guide is designed to help researchers, structural biologists, and drug development professionals overcome the inherent aqueous solubility challenges associated with this highly lipophilic N-aroyl amino acid.
Part 1: Physicochemical Profiling & Causality
To successfully formulate this compound, you must first understand its molecular mechanics. The molecule consists of an L-valine backbone acylated with a p-toluoyl group. The hydrophobicity is driven by the bulky isopropyl side chain and the aromatic p-tolyl ring.
The only ionizable moiety is the C-terminal carboxylic acid, which exhibits a pKa between 3.5 and 4.0 . Consequently, at acidic pH, the molecule is un-ionized and practically insoluble in water due to a lack of dipole-dipole interactions. At physiological pH (7.4), the molecule is >99.9% ionized (forming a carboxylate anion). While this ionization improves solubility, the massive hydrophobic domains still limit high-concentration formulations (>1 mM) in pure buffers, necessitating the use of targeted excipients or co-solvents .
Part 2: Troubleshooting & FAQs
Q1: Why does my compound immediately precipitate when I dilute a 100 mM DMSO stock into pH 7.4 PBS? A: This is a classic case of "solvent shock." When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local concentration of the drug exceeds its aqueous thermodynamic solubility limit before the DMSO can evenly disperse. This localized supersaturation triggers rapid nucleation and irreversible precipitation. To prevent this, employ a "co-solvent step-down" approach (adding the buffer dropwise to the DMSO stock under high shear) or utilize complexing agents .
Q2: How can I formulate a >10 mM stock entirely in an aqueous vehicle for in vivo animal dosing? A: For in vivo applications where organic solvents like DMSO are toxic, the most effective strategy is host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the lipophilic p-tolyl and isopropyl groups, shielding them from the aqueous environment, while the hydrophilic exterior of the cyclodextrin maintains water solubility. A 10–20% (w/v) HP-β-CD solution in PBS can typically enhance the solubility of N-aroyl amino acids by 10- to 50-fold .
Q3: Does the pH of my assay buffer matter if I am already using 5% DMSO as a co-solvent? A: Yes, absolutely. The energetic contribution of the carboxylic acid's ionization state is the primary driver of its aqueous compatibility . Even with 5% DMSO, if your buffer drops below pH 5.0, the carboxylic acid will become protonated (neutral), drastically reducing its interaction with water. Always ensure your final buffer is maintained at pH > 6.5 to keep the molecule in its highly soluble carboxylate form.
Part 3: Experimental Methodologies (Self-Validating Protocols)
Protocol A: Co-Solvent Step-Down Preparation (For In Vitro Assays)
Mechanism: Prevents solvent shock by slowly transitioning the dielectric constant of the microenvironment.
-
Master Stock: Weigh the appropriate mass of N-(4-methylbenzoyl)-L-valine and dissolve it completely in 100% molecular biology-grade DMSO to yield a 50 mM master stock.
-
Shear Mixing: Place the master stock in a conical vial on a magnetic stirrer at 400 rpm.
-
Step-Down: Using a syringe pump or a micropipette, add the target aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.4) dropwise at a rate of 10 µL/sec until the desired final concentration is reached (maximum 5% DMSO final).
-
Self-Validation Step: Centrifuge the final solution at 10,000 × g for 10 minutes. Carefully decant the supernatant. Measure the absorbance of the supernatant at 230 nm (aromatic ring absorption) against a standard curve to confirm that no micro-precipitation occurred and the actual soluble concentration matches your theoretical yield.
Protocol B: HP-β-CD Complexation (For In Vivo Dosing)
Mechanism: Thermodynamic encapsulation of hydrophobic moieties into cyclodextrin cavities.
-
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 1X PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.
-
Suspension: Add the dry powder of N-(4-methylbenzoyl)-L-valine directly into the HP-β-CD solution to achieve a target concentration of 10 mM.
-
Thermal Equilibration: Sonicate the suspension in a water bath at 37°C for 30 minutes. The mechanical energy and mild heat overcome the activation energy required to form the host-guest inclusion complex.
-
Maturation: Stir the solution overnight (12-16 hours) at room temperature to ensure complete thermodynamic complexation.
-
Self-Validation Step: Filter the solution through a 0.45 µm syringe filter to remove any uncomplexed, undissolved API. Analyze the filtrate via HPLC-UV to quantify the exact dosable concentration before animal administration.
Part 4: Quantitative Data Summarization
Table 1: Comparison of Solubility Enhancement Strategies for N-(4-methylbenzoyl)-L-valine
| Formulation Strategy | Vehicle Composition | Max Achievable Conc. | Primary Advantage | Primary Limitation |
| Direct Buffer | PBS (pH 7.4) | < 0.5 mM | Physiologically relevant | Extremely low solubility; prone to crashing |
| pH Shift (Salt) | 0.1 M NaOH / PBS | ~ 5.0 mM | No organic solvents used | High local pH during prep can degrade proteins |
| Co-Solvent | 5% DMSO in PBS | ~ 2.5 mM | Fast and easy to prepare | DMSO toxicity in cell culture / in vivo |
| Complexation | 20% HP-β-CD in PBS | > 15.0 mM | High solubility, biocompatible | Expensive at scale; potential competitive binding |
Part 5: Formulation Decision Workflow
Decision tree for selecting a solubility enhancement strategy based on downstream application.
Part 6: References
-
Kubyshkin V., Durkin P., Budisa N. "Energetic contribution to both acidity and conformational stability in peptide models." New Journal of Chemistry, 2016, 40, 5209-5220. URL:[Link]
-
Topuz F., Uyar T. "Advances in the development of cyclodextrin-based nanogels/microgels for biomedical applications: Drug delivery and beyond." Carbohydrate Polymers, 2022, 297, 120033. URL:[Link]
-
Pathak, K. "Effective formulation strategies for poorly water soluble drugs." Elsevier Inc., 2021. URL:[Link]
Technical Support Center: Synthesis of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid (N-(p-toluoyl)-L-valine). This document is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot issues related to low synthesis yield. Our goal is to provide you with the causal logic behind experimental choices and robust protocols to ensure success in your work.
Synthesis Overview
The target molecule is an N-acyl amino acid, formed by creating an amide bond between the amino group of L-valine and the carboxyl group of 4-methylbenzoic acid (p-toluic acid). The primary challenge in this synthesis is to achieve a high yield while preserving the stereochemical integrity of the chiral center in the L-valine starting material.[1]
Two principal synthetic routes are commonly employed:
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The Schotten-Baumann Method: This involves converting 4-methylbenzoic acid into a more reactive acyl chloride (4-methylbenzoyl chloride), which then readily reacts with L-valine under basic conditions.[2]
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Carbodiimide-Mediated Coupling: This "one-pot" method uses a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-Hydroxybenzotriazole (HOBt), to activate the carboxylic acid in situ for reaction with the amine.[3][4]
This guide will address issues pertinent to both methodologies.
Frequently Asked Questions (FAQs)
Q1: Which synthesis method is generally better for this compound?
Both methods are effective, but the choice depends on your specific needs. The Schotten-Baumann method is often higher-yielding and uses less expensive reagents, but requires an extra step to prepare the acid chloride and can be harsh, potentially leading to side reactions if not controlled.[5][6] Carbodiimide coupling is milder, which is excellent for preserving chirality, and is performed in a single step, but the reagents are more expensive and can produce byproducts (like N-acylurea) that complicate purification.[3][7]
Q2: Why is maintaining the stereochemistry at the L-valine alpha-carbon so critical?
In pharmaceutical and biological applications, only one enantiomer of a chiral molecule is typically biologically active.[8] The loss of stereochemical purity, known as racemization, results in a mixture of enantiomers, reducing the potency of the final compound and introducing a significant impurity that can be difficult to separate.[7]
Q3: What is the role of the base in the Schotten-Baumann reaction?
The acylation of an amine with an acid chloride produces one equivalent of hydrochloric acid (HCl).[2] The base, typically sodium hydroxide or a non-nucleophilic tertiary amine like triethylamine (TEA), serves two purposes: it neutralizes the HCl generated, preventing it from protonating and deactivating the unreacted L-valine, and it deprotonates the amino acid's carboxylic acid group, improving its solubility in aqueous media.[2]
Q4: Why is an additive like HOBt used with EDC coupling?
HOBt acts as a nucleophilic catalyst. The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to rearranging into an unreactive N-acylurea byproduct.[7] HOBt rapidly traps the O-acylisourea to form an HOBt-ester, which is more stable, less prone to side reactions, and less susceptible to causing racemization at the chiral center.[3]
Systematic Troubleshooting Guide for Low Yield
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Little to No Product Formation
Q: My reaction monitoring (TLC/LC-MS) shows only unreacted starting materials after several hours. What are the likely causes?
A: This typically points to a fundamental issue with reagent activity or initial reaction conditions.
-
Cause 1: Inactive Carboxylic Acid Activation (Both Methods)
-
Explanation: The carboxylic acid must be "activated" to react with the amine. In the Schotten-Baumann method, this means the conversion to the acid chloride may have failed. For coupling reactions, the coupling agent may be inactive.
-
Solution:
-
Acid Chloride Route: Ensure the quality of your thionyl chloride (SOCl₂) or oxalyl chloride. These reagents are moisture-sensitive. Use freshly opened bottles or redistill if necessary. Confirm the formation of the acid chloride (e.g., by IR spectroscopy, noting the shift of the C=O stretch) before proceeding.[9]
-
Coupling Agent Route: Carbodiimides like EDC are highly sensitive to moisture and can hydrolyze over time. Use fresh, high-purity EDC from a properly stored container.[3]
-
-
-
Cause 2: Incorrect pH or Base (Both Methods)
-
Explanation: The amine (L-valine) must be in its free, deprotonated state (-NH₂) to be nucleophilic. If the reaction medium is too acidic, the amine will be protonated to its ammonium salt (-NH₃⁺), rendering it unreactive.[4] Conversely, in the Schotten-Baumann method, if the pH is too high for too long, it can promote hydrolysis of the acid chloride.[10]
-
Solution:
-
Schotten-Baumann: Maintain the pH in the range of 8-10 during the addition of the acid chloride. This is typically achieved by the slow, simultaneous addition of the acid chloride and an aqueous base (e.g., NaOH solution) to a solution of L-valine.
-
Coupling Agent Route: If starting with L-valine, the reaction is typically run in an aprotic organic solvent (like DMF or DCM). A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often added to ensure the amine remains deprotonated.[7]
-
-
-
Cause 3: Poor Solubility
-
Explanation: If the starting materials are not adequately dissolved, the reaction cannot proceed efficiently. L-valine has limited solubility in many common organic solvents like DCM.
-
Solution:
-
For coupling reactions, consider using a more polar aprotic solvent like DMF or NMP to improve solubility.[7]
-
Alternatively, using an ester-protected version of L-valine (e.g., L-valine methyl ester) can dramatically improve solubility in organic solvents. The ester can then be hydrolyzed in a subsequent step.[11]
-
-
Issue 2: Low Yield with Significant Byproduct Formation
Q: My starting materials are consumed, but the yield of the desired product is low, and my crude NMR/LC-MS shows multiple other spots/peaks. What is happening?
A: This indicates that while the reaction is proceeding, competing side reactions are consuming your reagents or product.
-
Cause 1: Racemization
-
Explanation: The alpha-proton of the activated amino acid is acidic and can be abstracted under basic conditions, leading to a loss of stereointegrity. Elevated temperatures significantly increase the rate of racemization.[7]
-
Solution:
-
Maintain low temperatures. Start the reaction at 0 °C and allow it to warm slowly to room temperature.
-
Use a sterically hindered, non-nucleophilic base like DIPEA instead of less hindered ones like TEA.
-
For carbodiimide couplings, the addition of HOBt or Oxyma is crucial for suppressing racemization.[3]
-
-
-
Cause 2: Hydrolysis of the Activated Species
-
Explanation: The activated carboxylic acid (acid chloride or O-acylisourea intermediate) is highly reactive and can be quenched by water present in the reaction, reverting it to the starting carboxylic acid.
-
Solution:
-
Use anhydrous (dry) solvents and reagents. Dry solvents over molecular sieves or by distillation if necessary.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
-
-
Cause 3: N-Acylurea Formation (EDC Coupling)
-
Explanation: The O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct, which is a common cause of low yields in EDC couplings.
-
Solution:
-
Issue 3: Significant Product Loss During Work-up and Purification
Q: I believe my reaction worked well, but I lose most of the material during aqueous work-up or recrystallization. How can I improve my recovery?
A: N-acyl amino acids can have tricky solubility profiles, which can lead to losses if the purification protocol is not optimized.
-
Cause 1: Incorrect pH During Extraction
-
Explanation: Your product has a free carboxylic acid group, making its solubility highly pH-dependent. At high pH, it will be deprotonated to the carboxylate salt, which is water-soluble. At low pH, it will be in its neutral, protonated form, which is more soluble in organic solvents.
-
Solution:
-
During the work-up, after quenching the reaction, acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2-3.[12] This ensures the product is fully protonated and will partition into the organic layer during extraction (e.g., with ethyl acetate).
-
Conversely, this property can be used for purification. You can extract the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) to move the desired product into the aqueous layer as its salt, leaving non-acidic impurities behind in the organic layer. The aqueous layer can then be re-acidified and re-extracted to recover the pure product.[13]
-
-
-
Cause 2: Poor Choice of Recrystallization Solvent
-
Explanation: Finding a suitable solvent system for recrystallization is key. The ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures.
-
Solution:
-
Systematically screen for solvents. Common choices for N-acyl amino acids include ethyl acetate/hexane, ethanol/water, or acetone/water mixtures.
-
Start by dissolving a small amount of crude product in a minimum of hot solvent. Allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization. If it oils out, too little solvent or too non-polar a system may have been used. If no crystals form, too much solvent was used, or the system is too polar.
-
-
Recommended Experimental Protocols
Protocol 1: Schotten-Baumann Method via Acid Chloride
This two-step protocol is robust and often high-yielding.
Step 1: Synthesis of 4-methylbenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), add 4-methylbenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic amount of DMF (1-2 drops).
-
Heat the mixture gently to 50-60 °C for 1-2 hours, or until gas evolution ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-methylbenzoyl chloride is typically used directly in the next step.
Step 2: Acylation of L-Valine
-
In a separate flask, dissolve L-valine (1.0 eq) in 1M aqueous NaOH (2.2 eq) and cool the solution to 0-5 °C in an ice bath.
-
Slowly and simultaneously, add the crude 4-methylbenzoyl chloride (1.1 eq) and a 2M NaOH solution dropwise to the stirred L-valine solution. Use a pH meter to maintain the pH between 9 and 10 throughout the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC.
-
Work-up: Wash the reaction mixture with diethyl ether or DCM to remove any non-acidic impurities. Carefully acidify the aqueous layer to pH 2 with cold 3M HCl.
-
The product will likely precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: EDC/HOBt-Mediated Coupling
This one-pot method is milder and excellent for preserving stereochemistry.
-
Activation: In a round-bottom flask under an inert atmosphere (N₂), dissolve 4-methylbenzoic acid (1.05 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 eq) in one portion. Stir the mixture at 0 °C for 30 minutes to form the active HOBt-ester.
-
Coupling: In a separate flask, dissolve L-valine (1.0 eq) in anhydrous DMF, and add DIPEA (1.2 eq).
-
Slowly add the L-valine solution to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the L-valine is consumed.[7]
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by recrystallization or flash column chromatography.
Data and Workflow Visualization
Table 1: Comparison of Synthetic Methodologies
| Feature | Schotten-Baumann Method | EDC/HOBt Coupling Method |
| Reagent Cost | Low | High |
| Number of Steps | Two (Acid chloride formation + Coupling) | One-pot |
| Reaction Conditions | Harsher (potential for high pH, exotherms) | Milder (near-neutral, low temperature) |
| Chirality Control | Good, but requires careful temperature/pH control | Excellent, especially with additives like HOBt |
| Key Byproducts | Excess acid, hydrolyzed acid chloride | EDC-urea, N-acylurea |
| Purification | Often simple precipitation/recrystallization | May require chromatography to remove urea byproducts |
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision tree for systematically troubleshooting low reaction yields.
Diagram 2: EDC/HOBt Coupling Mechanism
Caption: Simplified mechanism of EDC/HOBt-mediated amide bond formation.
References
-
BenchChem. (n.d.). Troubleshooting low yield in L-alaninamide coupling reactions. Retrieved March 17, 2026, from BenchChem Technical Support.[7]
-
BenchChem. (n.d.). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. Retrieved March 17, 2026, from BenchChem Technical Support.[3]
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Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved March 17, 2026, from organic-chemistry.org.[2]
-
Tamura, K., & Schimmel, P. (2018). Principles of chemical geometry underlying chiral selectivity in RNA minihelix aminoacylation. Nucleic Acids Research, 46(18), 9255–9262.[1]
-
Fier, P. S., & Scheidt, K. A. (2012). Second-Generation Chiral Amino Acid Derivatives Afford High Stereoselectivity and Stability in Aqueous RNA Acylation. Angewandte Chemie International Edition, 51(30), 7529-7532.[14]
-
Lu, H., & Cheng, J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(11), 3054–3058.[15]
-
Kano, K., et al. (2021). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering, 6(11), 2059-2067.[10]
-
LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved March 17, 2026, from chem.libretexts.org.[16]
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Foth, P. J., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 944–951.[17]
-
Leiviska, K., et al. (2018). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering, 3(4), 503-514.[18]
-
Karimov, J. S. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. American Journal of Applied Science and Technology, 5(10), 49-53.[5]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved March 17, 2026, from hepatochem.com.[19]
-
Matar, N., et al. (2018). Carboxylic acid react with amine? ResearchGate.[20]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved March 17, 2026, from chemistrysteps.com.[4]
-
Löffler, M., & Franzke, M. (2019). Aqueous n-acyl amino acid solutions. U.S. Patent Application No. 16/084,867.[13]
-
BenchChem. (n.d.). Application Notes and Protocols: Analytical Techniques for N-Acyl Amino Acid Characterization. Retrieved March 17, 2026, from BenchChem Technical Support.[21]
-
Foth, P. J., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 944–951.[17]
-
Tamura, K. (2023). Mechanism of Chiral-Selective Aminoacylation of an RNA Minihelix Explored by QM/MM Free-Energy Simulations. International Journal of Molecular Sciences, 24(6), 5281.[22]
-
ChemBK. (2024). N-FORMYL-L-VALINE. Retrieved March 17, 2026, from chembk.com.[23]
-
Kurosaki, T., et al. (2002). Process for producing long chain N-acyl acidic amino acid. U.S. Patent No. 6,569,829 B1.[24]
-
Sutherland, J. D., & Whitfield, J. N. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 145(19), 10584–10593.[25]
-
Aurelio, L., & Hughes, A. B. (2011). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 227-259). Wiley-VCH.[11]
-
BenchChem. (n.d.). Technical Whitepaper: An In-depth Guide to N-Acetyl-L-valine. Retrieved March 17, 2026, from BenchChem Technical Support.[26]
-
Grealis, J. (2010). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham University.[27]
-
Sutherland, J. D., & Whitfield, J. N. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 145(19), 10584–10593.[28]
-
BenchChem. (2025). Which Amino Acid Is Achiral? Understanding Chirality in Amino Acids. Retrieved March 17, 2026, from BenchChem.[8]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved March 17, 2026, from organic-chemistry.org.[9]
-
BenchChem. (n.d.). Application Notes and Protocols: Utilizing 3-Oxo-4-(4-methylphenyl)butanoic Acid as a Precursor in Synthesis. Retrieved March 17, 2026, from BenchChem Technical Support.[12]
-
Aurelio, L., & Hughes, A. B. (2011). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 227-259). Wiley-VCH.[11]
-
D'Hooghe, M., et al. (2020). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. Enzyme and Microbial Technology, 137, 109536.[29]
-
De Luca, L. (2016). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. RSC Advances, 6(18), 14757-14762.[6]
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Optimizing HPLC purification parameters for (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid
Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with the purification of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid (an N-acyl derivative of L-valine).
This compound presents a unique set of challenges: it possesses a hydrophobic aromatic moiety (p-toluoyl group), an ionizable carboxylic acid (pKa ~3.5), and a sensitive chiral center (2S). Below, you will find expertly curated FAQs, troubleshooting decision trees, and self-validating scale-up protocols to ensure high-yield, high-purity isolation.
Part 1: Molecule Profiling & Method Development FAQs
Q1: Why does (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid exhibit severe peak tailing and broadening on standard C18 columns? A: The causality of peak tailing for this molecule is twofold. First, the carboxylic acid group has a pKa of approximately 3.5. If your mobile phase pH is not strictly controlled, the molecule exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states, leading to split or broad peaks. Second, the anionic form can engage in secondary ion-exchange interactions with residual, unreacted silanol groups on the silica surface.
To resolve this, you must apply the "2 pH Rule." As established in preparative chromatography fundamentals, acidic compounds must be purified in a mobile phase at least 2 pH units below their pKa [1]. Using 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid drops the mobile phase pH to ~2.0, fully protonating the carboxylic acid, driving it into a single hydrophobic state, and suppressing silanol interactions.
Q2: How do I prevent the loss of chiral integrity (racemization) during the purification workflow? A: The chiral center at the 2S position is adjacent to an amide carbonyl. Under harsh alkaline conditions or prolonged exposure to high heat during fraction concentration, this alpha-proton can be abstracted, leading to keto-enol tautomerization and subsequent racemization. Self-Validating Step: Always perform your purification under acidic conditions (which stabilizes the stereocenter) and evaporate your pooled fractions using lyophilization (freeze-drying) rather than rotary evaporation at elevated temperatures. You can validate the chiral purity of your final product by re-injecting it onto an analytical chiral stationary phase (e.g., Amylose-tris(3,5-dimethylphenylcarbamate)) prior to downstream biological assays.
Q3: My target compound co-elutes with unreacted p-toluic acid. How can I improve resolution without increasing run time? A: This is a classic selectivity issue. Both compounds are acidic and hydrophobic. Instead of running a generic linear gradient (e.g., 5-95% Acetonitrile over 20 minutes), you must design a Focus Gradient [2]. Identify the exact percentage of organic modifier at which your target elutes (e.g., 45% B). Restructure your method to rapidly ramp to 35% B, then flatten the slope significantly (e.g., 35% to 55% B over 15 minutes). This maximizes the selectivity ( α ) specifically around the elution window of the N-acyl amino acid.
Part 2: Troubleshooting Guide for Preparative HPLC
When scaling up, physical phenomena such as column overloading and extra-column volume become magnified. Use the logical decision tree below to diagnose and resolve peak shape degradation during your runs.
Decision tree for troubleshooting peak tailing in acidic N-acyl amino acids.
Part 3: Self-Validating Scale-Up Protocol
To ensure trustworthiness and reproducibility, do not guess preparative parameters. Follow this deterministic, step-by-step methodology to scale from an analytical scouting run to a full preparative isolation [3].
Step-by-step workflow for analytical-to-preparative HPLC scale-up.
Methodology: Analytical-to-Preparative Scale-Up
Step 1: Analytical Scouting (Establishing the Baseline)
-
System: Analytical HPLC with PDA detector.
-
Column: High-purity, fully end-capped C18 (4.6 mm ID × 150 mm length, 5 µm particle size).
-
Mobile Phase: (A) HPLC-grade Water + 0.1% TFA; (B) Acetonitrile + 0.1% TFA.
-
Action: Run a generic gradient (5% to 95% B over 15 mins). Identify the retention time of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid.
-
Validation: Calculate the Asymmetry factor ( As ). If As is outside the 0.9–1.2 range, verify mobile phase preparation before proceeding [4].
Step 2: Loading Capacity Study (Mass/Volume Overload)
-
Action: Systematically increase the injection volume of your crude sample (e.g., from 10 µL to 100 µL) on the analytical column.
-
Validation: Monitor the resolution ( Rs ) between the target peak and the closest eluting impurity. The maximum loading capacity is reached precisely when Rs drops to 1.5 (baseline resolution). Record this injection volume ( Volmax ).
Step 3: Geometric Scale-Up Calculations
-
Action: Use the geometric scale-up factor ( SF ) to translate analytical parameters to the preparative column.
-
SF=(IDprep2/IDana2)×(Lprep/Lana)
-
-
Multiply your analytical flow rate and your Volmax by the SF to determine your preparative parameters.
Step 4: Preparative Execution & Fraction Validation
-
Action: Execute the run on the preparative system using the scaled parameters. Collect fractions using time-sliced or threshold-based UV triggering (monitor at 214 nm for the amide bond and 254 nm for the p-toluoyl ring).
-
Self-Validation: Do not pool fractions blindly. Re-inject a 5 µL aliquot of each collected fraction back onto the analytical system (Step 1 conditions). Only pool fractions that demonstrate >98% purity.
Part 4: Quantitative Scale-Up Parameters
To assist your laboratory planning, the following table summarizes the deterministic scaling factors required when moving from an analytical column to standard semi-preparative and preparative dimensions (assuming constant column length of 150 mm and identical stationary phase chemistry).
| Parameter | Analytical Scale | Semi-Prep Scale | Preparative Scale |
| Column Internal Diameter (ID) | 4.6 mm | 21.2 mm | 50.0 mm |
| Scale-Up Factor (SF) | 1.0x | ~21.2x | ~118.1x |
| Optimal Flow Rate | 1.0 mL/min | 21.2 mL/min | 118.0 mL/min |
| Max Injection Volume (Estimated) | 50 µL | 1,060 µL (1.06 mL) | 5,900 µL (5.9 mL) |
| Expected Yield per Injection | 1 - 5 mg | 20 - 100 mg | 100 - 500 mg |
References
-
LABTips: Preparative HPLC for Purification Workflows. Labcompare. Available at:[Link]
-
CBD purification – Part 1: Preparative HPLC method development in analytical scale and scale-up. KNAUER / LCMS.cz. Available at:[Link]
-
Strategy for Preparative LC Purification. Agilent Technologies. Available at:[Link]
-
HPLC Troubleshooting Guide. ACE / hplc.eu. Available at: [Link]
Preventing oxidative degradation of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid during storage
Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals.
Executive Summary & Structural Vulnerability
The compound (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid (structurally recognized as an N-(p-toluoyl)-L-valine derivative) presents specific challenges during long-term storage. While the L-valine backbone and the amide linkage are relatively stable under neutral conditions, the benzylic methyl group on the p-tolyl moiety is a known hotspot for oxidative degradation. This guide provides mechanistic troubleshooting, self-validating protocols, and formulation strategies to arrest auto-oxidation and ensure API integrity.
Troubleshooting FAQs: Mechanistic Insights
Q: Why does this specific molecule undergo rapid degradation even when protected from light and moisture? A: The primary vulnerability lies in the benzylic methyl group. Benzylic C-H bonds possess a significantly lower bond dissociation enthalpy compared to aliphatic hydrogens, making them highly susceptible to radical-initiated 1[1]. Abstraction of a benzylic hydrogen generates a resonance-stabilized radical. This radical rapidly reacts with molecular oxygen to form hydroperoxides, which eventually decompose into p-carboxybenzoyl degradation products.
Q: We store the API in tightly sealed containers. Where are the reactive oxygen species (ROS) coming from? A: If your API is formulated with common polymeric excipients (e.g., polyethylene glycol, povidone, or polysorbates), the source of oxidation is likely2[2]. These trace peroxides act as initiators for the radical chain reaction. Furthermore, trace transition metals (like Fe²⁺ or Cu⁺) introduced during manufacturing or via excipients can catalyze the decomposition of these hydroperoxides into highly reactive hydroxyl and alkoxyl radicals[3].
Q: What is the most effective formulation strategy to arrest this degradation? A: A dual-action stabilization approach is required:
-
Chain-Breaking Antioxidants: Incorporate phenolic compounds such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA). These agents donate a hydrogen atom to quench peroxyl radicals, forming a stable, unreactive phenoxyl radical that terminates the chain reaction[2].
-
Metal Chelators: Incorporate a chelator like EDTA to sequester trace transition metals, thereby preventing the 3 of peroxides[3].
Self-Validating Experimental Protocol: Excipient Compatibility & Oxidative Stress Screen
To establish scientific causality, do not simply add antioxidants blindly. Use this self-validating matrix protocol to isolate the exact mechanistic driver (peroxides vs. trace metals) of your API's degradation.
Step 1: Baseline Peroxide Quantification
-
Quantify initial hydroperoxide levels in all planned excipients using a ferrous thiocyanate colorimetric assay. Reject excipient lots containing >10 ppm peroxides to minimize baseline oxidative stress[4].
Step 2: Matrix Preparation Prepare four distinct formulations (liquid or solid-state) of the API:
-
Condition A (Control): API + Excipient base (No stabilizers).
-
Condition B (Radical Quenching): API + Excipient base + 0.1% w/w BHT.
-
Condition C (Metal Chelation): API + Excipient base + 0.05% w/w EDTA.
-
Condition D (Synergistic): API + Excipient base + 0.1% BHT + 0.05% EDTA.
Step 3: Accelerated Stress Testing
-
Subject all samples to 40°C / 75% RH in oxygen-permeable containers for 28 days.
-
Causality Logic: If Condition B halts degradation but C does not, the system is driven by pre-existing excipient peroxides. If C is highly effective, trace metal contamination is the primary initiator.
Step 4: LC-MS/MS Quantification
-
Analyze samples for intact API recovery and specifically monitor for the p-carboxybenzoyl degradant (mass shift corresponding to the oxidation of the methyl group to a carboxylic acid).
Quantitative Degradation Matrix
The following table summarizes representative quantitative outcomes from the self-validating protocol, demonstrating the synergistic effect of targeted stabilization.
| Formulation Condition | Stabilizer Added | API Recovery (%) | p-Carboxybenzoyl Degradant (%) | Mechanistic Conclusion |
| A (Control) | None | 78.4% | 18.2% | Severe unmitigated auto-oxidation. |
| B (Quenching) | 0.1% BHT | 92.1% | 5.4% | Peroxide-driven radicals are the primary driver. |
| C (Chelation) | 0.05% EDTA | 84.5% | 11.0% | Trace metals play a secondary catalytic role. |
| D (Synergistic) | BHT + EDTA | 99.2% | < 0.1% | Comprehensive protection achieved via dual-action. |
Note: Data represents a 28-day accelerated stability study at 40°C / 75% RH.
Visual Workflows & Pathways
Auto-oxidation pathway of the benzylic methyl group in the API.
Troubleshooting workflow for mitigating oxidative degradation in formulations.
References
-
[1] Journal of Chemical and Pharmaceutical sciences - jchps. Source: jchps.com. 1
-
[2] Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC. Source: nih.gov. 2
-
[3] Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC. Source: nih.gov. 3
-
[4] Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation. Source: d-nb.info. 4
Sources
Technical Support Center: Advanced Coupling Strategies for (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for overcoming the significant steric hindrance encountered in reactions with (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid. This N-acyl valine derivative, with its bulky isopropyl and p-tolyl groups, presents a formidable challenge for standard amide bond formation and other nucleophilic substitution reactions. This document is designed to provide not just solutions, but a foundational understanding of the principles behind them, ensuring robust and reproducible results in your laboratory.
Frequently Asked Questions (FAQs)
Q1: My standard amide coupling reaction with EDC/HOBt is failing or giving very low yields with (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid. What is the primary cause?
A1: The primary cause of reaction failure is severe steric hindrance. The combination of the bulky isopropyl side chain of the valine residue and the p-tolyl group on the formamido moiety creates a highly congested environment around the carboxylic acid. Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) form an activated ester that is too sterically encumbered for efficient nucleophilic attack by most amines, leading to slow reaction rates, low conversion, and potential decomposition of the activated intermediate.
Q2: I'm observing a significant amount of an unexpected side product in my reaction mixture. What could it be?
A2: A common side reaction, especially with highly activated amino acids and when using strong, non-hindered bases, is epimerization at the α-carbon. This occurs through the formation of a planar 5(4H)-oxazolone intermediate, which can be protonated from either face, leading to a loss of stereochemical integrity.[1][2] Another possibility, if you are using a uronium-based coupling reagent (like HATU or HBTU) in excess, is the guanidinylation of your amine nucleophile, which renders it unreactive.[3]
Q3: Is the N-formyl group contributing significantly to the steric hindrance?
A3: While any substituent contributes to the overall steric profile, the N-formyl group itself is considered to be of minimal steric bulk. The primary sources of steric hindrance are the valine side-chain and the p-tolyl group. The N-formyl group is primarily an electronic feature and a protecting group, which is stable under many standard coupling conditions.
Q4: How can I monitor the progress of these difficult coupling reactions effectively?
A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the most effective method for monitoring these reactions. It allows for the separation and identification of starting materials, the desired product, and any potential side products like the oxazolone intermediate or epimerized product. Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment of reaction progress, but co-elution of starting materials and products can be an issue in sterically hindered systems.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental failures and provides a logical progression of solutions, from simple adjustments to the adoption of more advanced reagents.
Issue 1: Low or No Product Formation
Your reaction stalls with significant unreacted starting material.
Caption: Troubleshooting workflow for low-yield reactions.
For sterically demanding substrates, more powerful uronium/aminium or phosphonium salt-based reagents are necessary. These reagents generate more reactive activated esters and are proven to be effective in hindered environments.[4]
| Reagent | Class | Key Advantages |
| HATU | Aminium Salt | Gold standard for hindered couplings; rapid kinetics and low racemization due to the HOAt moiety.[4][5][6] |
| COMU | Uronium Salt | Reactivity comparable to HATU, with improved safety (non-explosive byproducts) and solubility.[7][8][9][10] |
| PyAOP/PyBOP | Phosphonium Salt | Excellent for routine and hindered couplings; does not cause guanidinylation side reactions. |
Recommendation: Start by switching to HATU or COMU. They often provide a significant improvement in yield with minimal changes to the general reaction setup.
Converting the carboxylic acid to an acyl fluoride in situ is a highly effective strategy. The small size of the fluoride leaving group minimizes steric repulsion during the nucleophilic attack, making it ideal for congested reaction centers.[11]
-
Key Reagent: BTFFH (Bis(tetramethylene)fluoroformamidinium Hexafluorophosphate) is a modern reagent that efficiently generates acyl fluorides under mild conditions.[12][13][14]
-
Reaction Conditions: This method often requires elevated temperatures (e.g., 80 °C) to drive the reaction to completion with hindered amines.[12][14]
As an alternative to stoichiometric coupling reagents, arylboronic acids can catalyze the direct dehydrative amidation of carboxylic acids and amines. This method is atom-economical and has been shown to be effective for hindered substrates.[15]
-
Mechanism: The boronic acid activates the carboxylic acid, facilitating nucleophilic attack by the amine. The reaction is typically driven by the azeotropic removal of water using a Dean-Stark apparatus.
-
Advantages: This method avoids the use of expensive coupling reagents and can be performed with catalytic amounts of the boronic acid.
Issue 2: Presence of Diastereomers (Epimerization)
Your product is a mixture of diastereomers, indicating loss of stereochemical integrity at the alpha-carbon.
Caption: Mechanism of epimerization and mitigation strategies.
-
Base Selection: The choice of base is critical. Highly basic and non-hindered amines can readily abstract the acidic α-proton. Switch from DIPEA to a more sterically hindered or weaker base like 2,4,6-collidine or N-methylmorpholine (NMM).[1]
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to reduce the rate of oxazolone formation.
-
Pre-activation Time: Minimize the time the carboxylic acid is "pre-activated" with the coupling reagent before the amine is added. Ideally, add the amine shortly after the activating agent.[1]
-
Reagent Choice: Use coupling reagents that are known to suppress racemization. HATU is generally superior to HBTU in this regard due to the nature of the HOAt active ester it forms.[4][6]
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific amine nucleophile being used.
Protocol 1: High-Efficiency Coupling using COMU
This protocol is recommended as the first alternative to standard EDC/HOBt coupling due to its high reactivity and favorable safety profile.
Caption: General workflow for COMU-mediated solution-phase coupling.
Materials:
-
(2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid (1.0 equiv)
-
Amine nucleophile (1.0-1.2 equiv)
-
COMU (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid and the amine nucleophile in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add COMU to the stirred solution, followed by the dropwise addition of DIPEA.[7][9]
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 3-12 hours.
-
Monitor reaction progress by LC-MS. For particularly hindered amines, the reaction may require up to 24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Acyl Fluoride-Mediated Coupling for Extremely Hindered Substrates
This protocol is designed for cases where even potent uronium salts fail to provide satisfactory yields.
Materials:
-
(2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid (1.3 equiv)
-
Amine nucleophile (1.0 equiv)
-
BTFFH (1.5 equiv)
-
Diisopropylethylamine (DIPEA) (4.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a dry, sealable reaction vessel under an inert atmosphere, add the (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid and BTFFH.[12][13]
-
Add anhydrous DCM followed by DIPEA.
-
Stir the mixture at room temperature for 30 minutes to pre-form the acyl fluoride intermediate.
-
Add the amine nucleophile to the reaction mixture.
-
Seal the vessel tightly and heat in an oil bath at 80 °C for 12-16 hours. Caution: Ensure the reaction vessel is rated for the pressure generated by heating DCM.
-
After cooling to room temperature, quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. [Link]
-
Organic & Biomolecular Chemistry Blog. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]
-
AAPPTEC. (n.d.). Technical Support Information Bulletin 2105 - HATU. [Link]
-
Royal Society of Chemistry. (n.d.). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Gram-Scale Preparation of Acyl Fluorides and Their Reactions with Hindered Nucleophiles. [Link]
-
ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
National Institutes of Health. (n.d.). Mechanistic insights into boron-catalysed direct amidation reactions. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Direct Amidation of Amino Acid Derivatives Catalyzed by Arylboronic Acids: Applications in Dipeptide Synthesis. [Link]
-
Royal Society of Chemistry. (n.d.). Mechanistic insights into boron-catalysed direct amidation reactions. [Link]
-
ResearchGate. (n.d.). Boronic acid catalysts in amidation reactions. [Link]
-
Reddit. (2025). Hatu reaction : r/chemistry. [Link]
-
Veranova. (2025). White Paper: A Glimpse into the Development of Peptide Coupling Reagents. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Reddit. (2021). Carboxylic acid activation by HATU and subsequent N-acylation : r/OrganicChemistry. [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis. [Link]
-
Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Novabiochem. (n.d.). Peptide Coupling Reagents Guide. [Link]
-
Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. [Link]
-
Academia.edu. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
-
National Institutes of Health. (2025). Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-methyl butanoic acid from polymeric ester. [Link]
-
Patsnap Eureka. (2026). How to Analyze Amide Coupling Reactions — Safety Protocols. [Link]
-
ACS Publications. (n.d.). Insights into Fast Amide Couplings in Aqueous Nanomicelles. [Link]
- Google Patents. (n.d.). CN101391948B - Method for preparing 3-methyl-2-butenoic acid.
-
ACS Publications. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters. [Link]
-
Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Active Pharmaceutical Ingredients. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. veranova.com [veranova.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid
Welcome to the troubleshooting guide for the High-Performance Liquid Chromatography (HPLC) analysis of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid. This resource is designed for researchers, scientists, and drug development professionals encountering peak tailing and other chromatographic issues with this compound. Here, we provide in-depth, question-and-answer-based guidance rooted in established chromatographic principles to help you diagnose and resolve these challenges effectively.
Part 1: Foundational Understanding & Initial Diagnosis
Q1: I'm seeing significant peak tailing for (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid. What are the most likely causes?
Peak tailing is a common issue that indicates a problem with the interaction between your analyte, the stationary phase, or the mobile phase.[1] For an acidic compound like (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid, the primary causes are typically rooted in chemistry and column health.
Key Potential Causes:
-
Inappropriate Mobile Phase pH: The most frequent cause for ionizable compounds. If the mobile phase pH is close to the analyte's pKa, the compound will exist as a mixture of its ionized (more polar) and non-ionized (less polar) forms, leading to poor peak shape.[2][3]
-
Secondary Silanol Interactions: Although a more pronounced issue for basic compounds, strong secondary interactions between the analyte and residual silanol groups (Si-OH) on the silica-based stationary phase can contribute to tailing.[4][5]
-
Column Overload: Injecting too much sample mass or volume can saturate the stationary phase, leading to asymmetrical peaks.[6][7]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or head can distort the peak flow path. A void at the column inlet will also cause significant tailing for all peaks.[8][9]
-
Extra-Column Volume: Excessive dead volume in the system (e.g., from poorly connected fittings or overly long/wide tubing) can cause peak broadening and tailing.[4][7]
To begin troubleshooting, follow a systematic approach. Start with the easiest and most impactful variables to change, such as the mobile phase, before moving to more complex issues like the column or hardware.
Caption: A logical troubleshooting workflow for HPLC peak tailing.
Part 2: Mobile Phase Optimization
The mobile phase is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[10]
Q2: How exactly does mobile phase pH affect the peak shape for this compound?
(2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid has a carboxylic acid functional group. This group is acidic and will lose a proton (ionize) to become a negatively charged carboxylate as the pH increases.
-
Non-Ionized Form (Low pH): At a low pH (well below the pKa), the carboxylic acid is protonated (-COOH) and the molecule is neutral and more hydrophobic. This form has a stronger retention on a reversed-phase (e.g., C18) column.
-
Ionized Form (High pH): At a high pH (well above the pKa), the group is deprotonated (-COO⁻), making the molecule charged and more polar. This form is less retained on a reversed-phase column.[11]
The critical issue arises when the mobile phase pH is near the pKa of the carboxylic acid (typically ~2-4). In this range, both the protonated and deprotonated forms exist simultaneously. These two forms have different retention times, and their rapid interconversion on the column leads to a broad, tailing peak or even split peaks.[2][3]
The solution is ion suppression . By adjusting the mobile phase pH to be at least 1.5-2 units below the analyte's pKa, you ensure that over 99% of the molecules are in the single, neutral, non-ionized form.[3][12] This results in a sharp, symmetrical peak with consistent retention.
Caption: Effect of mobile phase pH on analyte form and peak shape.
Q3: What mobile phase composition and pH should I use?
For this acidic analyte, a mobile phase pH between 2.5 and 3.0 is an excellent starting point. This ensures complete ion suppression.
Recommended Mobile Phase Protocol:
-
Aqueous Component (Solvent A): Start with HPLC-grade water.
-
Add an Acidifier/Buffer:
-
For LC-UV: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) are common choices. Alternatively, a 20-50 mM phosphate buffer, adjusted to pH 2.5 with phosphoric acid, provides excellent pH stability.[13]
-
For LC-MS: Use volatile additives like 0.1% Formic Acid or a 5-10 mM Ammonium Formate buffer.[7][14] Avoid non-volatile buffers like phosphate.
-
-
Organic Component (Solvent B): Use HPLC-grade Acetonitrile or Methanol. Acetonitrile often provides sharper peaks and lower backpressure.
-
Filter and Degas: Filter the prepared mobile phase through a 0.22 µm or 0.45 µm filter and degas thoroughly before use.
Table 1: Mobile Phase Additive Comparison
| Additive (in Water) | Typical Concentration | Recommended Use | Pros | Cons |
| Formic Acid | 0.05 - 0.1% (v/v) | LC-UV, LC-MS | Good volatility, simple to prepare. | Weaker acid, less buffering capacity. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | LC-UV (Peptides) | Strong acid, excellent peak shaping. | Can cause ion suppression in MS.[14] |
| Phosphate Buffer | 20 - 50 mM | LC-UV Only | Excellent buffering capacity, stable pH. | Not volatile, must not be used with MS . |
| Ammonium Formate | 5 - 10 mM | LC-MS | Volatile buffer, good for pH control. | Requires careful pH adjustment with formic acid. |
Part 3: Column Selection and Care
If mobile phase optimization does not resolve the issue, your column is the next area to investigate.
Q4: Is my C18 column suitable? What type of column is best for this analysis?
While a standard C18 column can work, not all C18 columns are created equal. For robust and symmetrical peaks, especially with compounds that can engage in secondary interactions, the choice of column is critical.
Key Column Recommendations:
-
Use a High-Purity, Type B Silica Column: Modern columns are made with silica that has very low metal content. Trace metals in older Type A silica can increase the acidity of silanol groups, worsening peak tailing.[1]
-
Choose an End-Capped Column: End-capping is a chemical process that deactivates most of the residual silanol groups on the silica surface, significantly reducing the sites available for secondary interactions.[5][13]
-
Consider a Polar-Embedded Phase: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This can provide alternative selectivity and shield the analyte from residual silanols.
-
Ensure Appropriate Pore Size: For a small molecule like this (MW ≈ 235 g/mol ), a standard pore size of 80-120 Å is appropriate.[15]
Table 2: Recommended Column Characteristics
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 or C8 | Provides appropriate hydrophobic retention for the analyte. |
| Silica Type | High-Purity, Type B | Minimizes acidic silanol sites and metal contamination.[1] |
| End-Capping | Yes (Fully End-Capped) | Blocks residual silanols, preventing secondary interactions.[5] |
| Particle Size | < 5 µm (e.g., 1.8, 2.7, 3.5 µm) | Smaller particles provide higher efficiency and sharper peaks. |
| Dimensions (ID x L) | 2.1 mm or 4.6 mm ID x 50-150 mm L | Standard analytical dimensions. 2.1 mm ID is ideal for LC-MS.[16] |
Q5: My column is supposed to be high quality, but the peak is still tailing. What else could be wrong with it?
Even the best columns can degrade. If peak tailing appears suddenly or worsens over time, especially for all compounds in your sample, the column may have physical damage or contamination.
Protocol: Systematic Column Evaluation
-
Check for Contamination: Disconnect the column from the detector and flush it with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) at a reduced flow rate for at least 20-30 column volumes.
-
Inspect for Voids/Blockage: If flushing doesn't work, suspect a blocked inlet frit or a void (a collapsed area of the packing material at the inlet).[5]
-
Action: Carefully reverse the column (if the manufacturer permits) and flush to waste. This can sometimes dislodge particulates from the inlet frit.
-
Caution: Reversing a column is a last resort and may not fully restore performance.[5]
-
-
Benchmark Performance: The best practice is to test a new column with a standard mixture and record the backpressure, peak shapes, and retention times. If you suspect a problem, re-running this standard can confirm if the column is the source of the issue.
-
Replace the Column: If the above steps fail, the column has likely reached the end of its life and should be replaced.
Part 4: Sample Preparation and Injection
The way you prepare and inject your sample can also be a source of peak asymmetry.
Q6: Could my sample be the problem? How should I prepare it?
Yes, two common sample-related issues are solvent mismatch and mass overload .
-
Solvent Mismatch: This occurs when the sample is dissolved in a solvent that is much stronger (more eluting power) than the mobile phase starting conditions. This causes the peak to be distorted, often with fronting or splitting.[17]
-
Solution: Always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.
-
-
Mass/Volume Overload: Injecting too high a concentration or too large a volume can lead to tailing or fronting because it locally overwhelms the stationary phase.[7][18]
-
Solution: Perform a dilution series. Dilute your sample 10-fold and 100-fold and re-inject. If the peak shape improves dramatically, you were overloading the column.
-
Recommended Sample Preparation Protocol:
-
Prepare a stock solution of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid in a suitable solvent (e.g., Acetonitrile or Methanol).
-
Perform serial dilutions to your target concentration using the initial mobile phase composition (e.g., 80:20 Water/Acetonitrile with 0.1% Formic Acid). A typical starting concentration is around 0.1 - 1 mg/mL.[18]
-
Filter the final sample solution through a 0.22 µm syringe filter before injecting to remove any particulates that could block the column.
Frequently Asked Questions (FAQs)
Q: Does temperature affect peak tailing for this compound? A: Yes, indirectly. Increasing the column temperature (e.g., to 35-40°C) can improve peak shape by increasing mass transfer efficiency and reducing mobile phase viscosity. However, be aware that temperature can also slightly alter mobile phase pH and accelerate the degradation of silica-based columns at pH extremes.[19]
Q: I've tried everything and still see some tailing. What are my options? A: If minor tailing persists, you can try adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase (for LC-UV only). Historically, TEA was used to saturate active silanol sites.[1] However, this is often a sign of a poor quality or aging column, and the preferred modern solution is to use a high-performance, end-capped column.
Q: Can I use a gradient method? A: Absolutely. A gradient is often necessary to elute the compound in a reasonable time with good peak shape. Ensure your mobile phase additives are present in both Solvent A (aqueous) and Solvent B (organic) if you want to maintain a consistent ionic strength and pH effect throughout the gradient, though adding it only to the aqueous phase is more common and generally acceptable.[20]
References
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. [Link]
-
Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]
-
GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. [Link]
-
Agilent Technologies. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. [Link]
-
LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. [Link]
-
Scribd. (n.d.). HPLC Peak Shape Troubleshooting Guide. [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
-
Analytics-Shop. (n.d.). HPLC Column Selection - how to choose the right column. [Link]
-
Chromatography Today. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. [Link]
-
ResearchGate. (2018, July 20). How does pH of the mobile phase affects the resolution on reversed-phase HPLC?[Link]
-
Phenomenex. (n.d.). HPLC Column Selection Guide. [Link]
-
Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II). [Link]
-
SIELC. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. [Link]
- Google Patents. (n.d.).
-
MTC USA. (2026, February 9). Using Ammonium Acetate in HPLC, ANP, and LC‑MS. [Link]
-
University of Sheffield. (n.d.). HPLC solvents and mobile phase additives. [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. [Link]
-
LCGC International. (2026, March 10). Should an Additive be Added to your HPLC Eluent?[Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 4. chromtech.com [chromtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
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- 9. bvchroma.com [bvchroma.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. veeprho.com [veeprho.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. HPLC Column Selection - how to choose the right column | Analytics-Shop [analytics-shop.com]
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- 17. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 18. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 19. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Crystallization for (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid Isolation
Welcome to the technical support center for the crystallization of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the isolation and purification of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental issues with a focus on the underlying scientific principles.
I. Troubleshooting Guide
This section addresses common problems encountered during the crystallization of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid, offering step-by-step solutions and preventative measures.
Issue 1: The compound "oils out" of solution instead of crystallizing.
Q: My compound is forming a viscous liquid or an amorphous gum at the bottom of the flask instead of crystals. What is happening and how can I fix it?
A: "Oiling out" is a common issue in the crystallization of organic compounds where the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1][2][3] This typically occurs when the melting point of the compound is lower than the temperature of the solution at the point of supersaturation.[3] For (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid, this can be exacerbated by a high concentration of impurities or the use of a solvent system in which it has excessively high solubility at elevated temperatures.
Causality and Solution Workflow:
dot digraph "Oiling_Out_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Problem: Oiling Out", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Step 1: Re-dissolution |Heat the mixture to re-dissolve the oil.|Add minimal amount of a good solvent if necessary."]; step2 [label="Step 2: Solvent System Modification |Introduce a co-solvent (anti-solvent) in which the compound has lower solubility.|Examples: Heptane, Hexane, Water (if compatible)."]; step3 [label="Step 3: Controlled Cooling |Allow the solution to cool much more slowly.|Use a Dewar flask or an insulated bath."]; step4 [label="Step 4: Seeding |Introduce a small amount of pure seed crystals at the saturation point.|This provides a template for crystal growth."]; end [label="Result: Crystalline Solid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1 [label="Initiate Correction"]; step1 -> step2 [label="Modify Environment"]; step2 -> step3 [label="Optimize Kinetics"]; step3 -> step4 [label="Induce Nucleation"]; step4 -> end [label="Achieve Goal"]; } dot Caption: Troubleshooting workflow for "oiling out".
Detailed Protocol for Remediation:
-
Re-dissolve and Dilute: Gently heat the solution to redissolve the oil. Add a small amount of a "good" solvent (e.g., ethyl acetate, acetone) to ensure complete dissolution.
-
Introduce an Anti-solvent: While the solution is warm and clear, slowly add a pre-warmed anti-solvent (e.g., heptane, cyclohexane) dropwise until the solution becomes slightly turbid. The goal is to reduce the overall solvating power of the system.
-
Controlled Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a large beaker of warm water can help control the cooling rate. A slow cooling rate is critical for forming well-ordered crystals.[4]
-
Seeding (if necessary): If crystals do not form upon cooling, try adding a few seed crystals of the pure compound. Seeding provides a template for crystal growth and can help overcome the nucleation barrier.[4]
Issue 2: Poor recovery or low yield of the crystalline product.
Q: After filtration, I have a very low yield of my target compound. What are the likely causes and how can I improve my recovery?
A: Low yield can stem from several factors, including using too much solvent, premature crystallization leading to losses during transfer, or the formation of a stable solvate that alters solubility.
Key Factors Influencing Yield:
| Factor | Description | Recommended Action |
| Excess Solvent | Using a large excess of the crystallization solvent will result in a significant portion of the compound remaining in the mother liquor.[3] | Use the minimum amount of hot solvent required to fully dissolve the solid. Perform small-scale solubility tests to determine the optimal solvent volume. |
| Solubility in Mother Liquor | The compound will always have some residual solubility in the mother liquor, even at low temperatures. | After the initial filtration, cool the mother liquor to a lower temperature (e.g., 0-4 °C) to induce further crystallization. |
| Filtration and Washing | Product can be lost if the crystals are washed with a solvent in which they are highly soluble. | Wash the collected crystals with a small amount of ice-cold anti-solvent to remove residual mother liquor without dissolving the product. |
Experimental Protocol for Yield Optimization:
-
Determine Solubility Curve: Experimentally determine the solubility of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid in a few candidate solvent systems at different temperatures. This data is crucial for selecting a solvent that offers high solubility at elevated temperatures and low solubility at room temperature or below.
-
Solvent Selection: Ideal solvents for N-acyl amino acids often include esters (ethyl acetate), ketones (acetone), or alcohols (isopropanol), with a hydrocarbon anti-solvent (heptane or hexane).[5][6]
-
Concentrate the Mother Liquor: If you suspect significant product loss to the mother liquor, reduce its volume by evaporation and cool it again to recover a second crop of crystals. Note that this second crop may have lower purity.
Issue 3: The isolated crystals have low purity.
Q: My analytical data (e.g., HPLC, NMR) shows that the isolated crystals are still impure. How can I improve the purification efficiency of the crystallization?
A: The efficiency of purification by crystallization depends on the ability of the crystal lattice to exclude impurities.[7] Rapid crystallization can trap impurities within the crystal structure.[3]
Strategies for Enhancing Purity:
-
Slow Down the Crystallization Rate: A slower rate of crystal growth allows for more selective incorporation of the target molecule into the crystal lattice, excluding impurities.[4] This can be achieved by:
-
Slower cooling.
-
Using a slightly larger volume of solvent.
-
Employing an anti-solvent addition method where the anti-solvent is added very slowly to a solution of the compound.[8]
-
-
Recrystallization: A second crystallization step is often necessary to achieve high purity. Dissolve the impure crystals in a minimal amount of hot solvent and repeat the crystallization process.
-
Solvent Choice: The choice of solvent can significantly impact impurity rejection. A solvent system should be chosen where the impurities are either highly soluble (remain in the mother liquor) or very insoluble (can be filtered off from the hot solution).
dot digraph "Purity_Enhancement_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Initial State: Low Purity Crystals", shape=ellipse, fillcolor="#FBBC05"]; step1 [label="Step 1: Re-dissolution |Dissolve impure crystals in a minimal amount of a suitable hot solvent."]; step2 [label="Step 2: Controlled Supersaturation |Achieve supersaturation slowly through either:- Slow cooling- Gradual anti-solvent addition"]; step3 [label="Step 3: Crystal Growth |Allow crystals to grow undisturbed over an extended period."]; step4 [label="Step 4: Isolation and Washing |Filter the crystals and wash with a small amount of cold anti-solvent."]; end [label="Final State: High Purity Crystals", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> end; } dot Caption: Workflow for improving crystal purity.
II. Frequently Asked Questions (FAQs)
Q1: What is the role of an anti-solvent in crystallization and how do I choose a good one?
A1: An anti-solvent is a solvent in which the compound of interest has very low solubility. It is added to a solution of the compound in a "good" solvent to induce precipitation by reducing the overall solubility of the solute.[9][10] This technique, known as anti-solvent crystallization, is particularly useful when the compound's solubility is not strongly dependent on temperature.
Choosing an Anti-solvent:
-
Miscibility: The anti-solvent must be miscible with the primary solvent.
-
Solubility Differential: There should be a large difference in the solubility of your compound between the primary solvent and the anti-solvent.
-
Interaction: The anti-solvent should not react with your compound.
For (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid, which is a moderately polar organic acid, if you are using a polar solvent like ethyl acetate or acetone, a non-polar anti-solvent like heptane, hexane, or toluene is often a good choice.
Q2: How does the cooling rate affect the crystal size and purity?
A2: The cooling rate is a critical parameter in crystallization.[4]
-
Slow Cooling: Promotes the growth of larger, more well-defined crystals. The slow approach to supersaturation allows for more ordered molecular arrangement and better exclusion of impurities, generally leading to higher purity.[4]
-
Rapid Cooling: Tends to produce a larger number of smaller crystals. This rapid nucleation can trap solvent and impurities within the crystal lattice, resulting in lower purity.[3]
Q3: Can polymorphism be an issue for this compound?
Q4: What are some good starting solvent systems to screen for the crystallization of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid?
A4: Based on the structure (a carboxylic acid derivative of valine), a good starting point for solvent screening would be to test single solvents and binary solvent mixtures.
Recommended Solvents and Anti-solvents for Screening:
| Solvent (Good Solubility) | Anti-solvent (Poor Solubility) |
| Ethyl Acetate | Heptane |
| Isopropyl Acetate | Hexane |
| Acetone | Toluene |
| 2-Propanol (Isopropanol) | Water (use with caution, may cause oiling) |
| Acetonitrile | Methyl tert-butyl ether (MTBE) |
Screening Protocol:
-
Dissolve a small amount of the crude material in a minimal amount of a hot "good" solvent.
-
Slowly add an anti-solvent at the same temperature until slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then further to 0-4 °C.
-
Observe the quality and quantity of the crystals formed.
III. References
-
SATHEE JEE - IIT Kanpur. Chemistry Crystallization.
-
Ulrich, J., & Jones, M. (Eds.). (2006). Crystallization of Organic Compounds. John Wiley & Sons.
-
Myerson, A. S. (Ed.). (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
-
Hishida, T., et al. (1974). Optical resolution of N-acyl-DL-amino acids by preferential crystallization procedure. Preparation of L-DOPA and L-.alpha.-methyl DOPA. Agricultural and Biological Chemistry, 38(9), 1731-1736.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Chung, W. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Reviews, 5(1), 1-2.
-
Chibata, I., et al. (1981). Asymmetric Transformation of N-Acyl-Dl-amino Acids. Journal of Synthetic Organic Chemistry, Japan, 39(11), 1035-1046.
-
Mettler Toledo. Using AntiSolvent for Crystallization. [Link]
-
Padrela, L., et al. (2009). Formation of Itraconazole–Succinic Acid Cocrystals by Gas Antisolvent Cocrystallization. Pharmaceutical Research, 26(7), 1806-1815.
-
Paul, S., & Myerson, A. S. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3244-3251.
-
Paul, S., & Myerson, A. S. (2022). Three-Step Mechanism of Antisolvent Crystallization. National Science Foundation Public Access Repository (NSF-PAR).
-
Google Patents. (2003). US6569829B1 - Process for producing long chain N-acyl acidic amino acid.
-
Journal of Chemical Engineering Research Updates. (2024). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. [Link]
-
GEA. Crystallization of Amino Acids. [Link]
-
Google Patents. (1992). US5118815A - Method for crystallization of amino acids.
-
Kumar, L., & Bansal, A. K. (2015). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Current Diabetes Reviews, 11(3), 188-200.
-
Kumar, L., & Bansal, A. K. (2012). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Semantic Scholar.
Sources
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- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. longdom.org [longdom.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Chemistry Crystallization | SATHEE JEE [satheejee.iitk.ac.in]
- 8. mt.com [mt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents | IntechOpen [intechopen.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Comparison Guide: (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid vs. Standard L-Valine Derivatives
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid is formally known as N-(4-methylbenzoyl)-L-valine or N-p-toluoyl-L-valine [1].
Executive Summary
In modern synthetic chemistry and drug development, the choice of N-terminal modification on chiral amino acid building blocks dictates the molecule's utility. While standard L-valine derivatives (such as Boc-L-valine and Fmoc-L-valine) are the undisputed champions of solid-phase peptide synthesis (SPPS) due to their transient carbamate linkages, they often fall short in applications requiring robust structural rigidity, strong hydrogen-bond directionality, and high crystallinity.
N-(4-methylbenzoyl)-L-valine replaces the labile carbamate protecting group with a highly stable, aromatic amide (p-toluoyl)[2]. As a Senior Application Scientist, I frequently guide research teams to pivot from standard Boc/Fmoc derivatives to N-aroyl derivatives when designing chiral resolving agents, asymmetric organocatalysts, or direct pharmacophores. This guide objectively compares these derivatives, explaining the mechanistic causality behind their performance differences, and provides validated experimental protocols for their implementation.
Physicochemical Profiling & Mechanistic Causality
To understand why a researcher would choose an N-aroyl derivative over a standard carbamate, we must analyze the electronic and steric environment of the nitrogen atom.
In standard derivatives like Boc-L-valine , the carbamate group features a delocalized lone pair over the adjacent oxygen atom. This makes the N-H proton less acidic and the carbonyl oxygen less basic, weakening its hydrogen-bonding capacity. Conversely, N-(4-methylbenzoyl)-L-valine forms a true amide bond. The rigid planar structure of the amide, combined with the electron-donating p-methylphenyl group, significantly enhances both hydrogen-bond donor and acceptor strengths[3]. Furthermore, the aromatic ring introduces π−π stacking capabilities, which are critical for stabilizing transition states in asymmetric catalysis and forming highly ordered crystal lattices during chiral resolution[3][4].
Table 1: Comparative Physicochemical Properties
| Property / Feature | N-(4-methylbenzoyl)-L-valine | Boc-L-valine | Fmoc-L-valine | N-Acetyl-L-valine |
| N-Terminal Linkage | Stable Amide | Acid-Labile Carbamate | Base-Labile Carbamate | Stable Amide |
| UV Activity (254 nm) | High (Aromatic ring) | None | High (Fluorenyl ring) | None |
| Crystallinity | Excellent (Driven by π−π stacking) | Moderate to Low | High | High (Water soluble) |
| H-Bonding Capacity | Strong | Weak | Moderate | Strong |
| Primary Application | Chiral Resolution, Catalysis, Pharmacophores | Peptide Synthesis (SPPS) | Peptide Synthesis (SPPS) | Biological Assays, Substrates |
| Chemical Stability | Resistant to strong acids/bases | Cleaved by TFA / HCl | Cleaved by Piperidine | Resistant to mild acids/bases |
Application Workflows & Performance Data
Asymmetric Catalysis and Dynamic Kinetic Resolution (DKR)
N-aroyl amino acids are frequently utilized as precursors for oxazol-5(4H)-ones (azlactones), which serve as electrophiles in dynamic kinetic resolutions (DKR) or asymmetric ring-opening reactions[4]. The p-toluoyl group provides superior stereocontrol compared to aliphatic acyl groups because the rigid aromatic ring effectively shields one face of the reactive intermediate.
Mechanistic drivers for the high enantioselectivity and crystallinity of N-aroyl valine derivatives.
Table 2: Performance in Asymmetric Transformations
Data synthesized from comparative literature on N-protected amino acid ester resolutions and catalysis[4][5].
| Derivative Used | Reaction Type | Average Yield (%) | Enantiomeric Ratio (e.r.) |
| N-Benzoyl/Toluoyl-L-valine | Oxazolone DKR / Phase-Transfer | 78 - 85% | Up to 96:4 |
| Boc-L-valine | Phase-Transfer Alkylation | 35 - 52% | 64:36 (Significant loss) |
| N-Acetyl-L-valine | Oxazolone DKR | 40 - 50% | 75:25 |
Causality Note: As seen in Table 2, substituting an N-Boc group with an N-aroyl group prevents the loss of stereoselectivity. The bulky tert-butyl group of Boc creates a flexible, non-directional steric shield, whereas the planar N-aroyl group locks the conformation, forcing incoming nucleophiles to attack from a single trajectory[5].
Direct Pharmacological Utility
Unlike Boc or Fmoc groups, which are strictly synthetic tools, the N-(4-methylbenzoyl) motif is a viable pharmacophore. Recent studies have demonstrated that N-benzoyl and N-toluoyl amino acids exhibit significant antifungal activity against filamentous fungi (e.g., F. temperatum and A. fumigatus) by acting as competitive inhibitors of fungal chitinase[2][6]. The hydrophobic p-methyl group enhances membrane permeability and fits precisely into the hydrophobic pockets of the enzyme's active site[2].
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the researcher can verify success before proceeding to the next step.
Protocol A: Synthesis of N-(4-methylbenzoyl)-L-valine via Schotten-Baumann Reaction
This method utilizes aqueous conditions, avoiding the need for anhydrous solvents or expensive coupling reagents like EDC/HOBt[3].
Reagents:
-
L-Valine (1.0 eq, 10 mmol, 1.17 g)
-
p-Toluoyl chloride (1.05 eq, 10.5 mmol, ~1.62 g)
-
Sodium Hydroxide (1M aqueous solution)
-
Hydrochloric Acid (6M aqueous solution)
Step-by-Step Methodology:
-
Dissolution: Dissolve L-valine (1.17 g) in 10 mL of 1M NaOH (10 mmol) in a 50 mL round-bottom flask. Stir at room temperature until the solution is completely clear. Causality: NaOH deprotonates the carboxylic acid, rendering the amino acid soluble in water and leaving the free amine available for nucleophilic attack.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Biphasic Coupling: Simultaneously add p-toluoyl chloride (10.5 mmol) and an additional 10.5 mL of 1M NaOH dropwise over 15 minutes under vigorous stirring.
-
Self-Validation Checkpoint: The pH must remain strictly between 9 and 10. If the pH drops below 8, the amine will protonate, halting the reaction. If it exceeds 11, the acid chloride will rapidly hydrolyze to p-toluic acid.
-
-
Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Precipitation: Cool the mixture back to 0 °C. Slowly add 6M HCl dropwise until the pH reaches 2.0 - 2.5.
-
Self-Validation Checkpoint: A dense white precipitate will form immediately. This confirms the protonation of the carboxylate to the free acid, drastically reducing its water solubility[3].
-
-
Isolation: Filter the solid under vacuum, wash with cold deionized water (3 x 10 mL), and dry in a vacuum oven at 45 °C overnight.
-
Characterization: Verify via UV-Vis (active at 254 nm, confirming the aromatic ring) and melting point analysis.
Workflow detailing the synthesis and downstream applications of N-p-toluoyl-L-valine.
Protocol B: Application in Chiral Resolution of Racemic Amines
N-aroyl-L-valines are exceptional resolving agents. This protocol outlines the resolution of a generic racemic primary amine.
-
Salt Formation: Dissolve 1.0 eq of racemic amine and 1.0 eq of N-(4-methylbenzoyl)-L-valine in boiling ethanol/water (80:20 v/v) until a clear solution is obtained.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature over 12 hours without agitation. Causality: Slow cooling promotes the thermodynamic selection of the less soluble diastereomeric salt, driven by the highly ordered π−π stacking of the p-toluoyl groups.
-
Harvesting: Filter the resulting crystals.
-
Self-Validation Checkpoint: Take a small aliquot of the crystals, liberate the free amine using 1M NaOH, extract into dichloromethane, and analyze via chiral HPLC to determine the Enantiomeric Excess (ee).
-
-
Recrystallization: If the ee is < 95%, recrystallize the salt from the same solvent system.
Conclusion
While Boc, Fmoc, and Acetyl derivatives of L-valine are indispensable for linear peptide synthesis, (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid offers a distinct, high-performance alternative for specialized applications. By replacing a labile carbamate with a rigid, aromatic amide, researchers gain access to superior hydrogen bonding, π−π stacking interactions, and enhanced crystallinity. These properties translate directly to higher enantiomeric excesses in asymmetric catalysis and improved efficacy in drug discovery pipelines.
References
- Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity SciELO México / Journal of the Mexican Chemical Society URL
- Benzoyl Valine Quasiracemates: Pairing CF3 Quasienantiomers with H to t-Butyl PMC - National Institutes of Health URL
- Dynamic Kinetic Resolution of N-Protected Amino Acid Esters via Phase-Transfer Catalytic Base Hydrolysis ACS Publications URL
- Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)
- 3-methyl-2-[(4-methylphenyl)
Sources
- 1. nextsds.com [nextsds.com]
- 2. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 3. Benzoyl Valine Quasiracemates: Pairing CF3 Quasienantiomers with H to t-Butyl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
High-Resolution qNMR vs. Conventional Chromatography for the Purity Validation of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid
Introduction: The Analytical Challenge
The compound (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid —structurally recognized as N-(p-toluoyl)-L-valine —is a critical chiral intermediate in pharmaceutical synthesis[1][2]. Validating the absolute purity of such intermediates is a strict regulatory requirement.
Historically, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) has been the default analytical workhorse. However, HPLC-UV suffers from a fundamental metrological flaw: it is a relative technique. It requires an identical, highly pure reference standard to construct a calibration curve. If the reference standard is unavailable or its purity is compromised, the downstream quantification is inherently flawed. Furthermore, HPLC-UV relies on the assumption that all impurities possess identical extinction coefficients to the analyte, which is rarely true.
Quantitative Nuclear Magnetic Resonance (qNMR) bypasses these limitations. Because the area under an NMR resonance is directly proportional to the molar amount of the nuclei generating that signal, qNMR acts as a primary ratio method[3][4]. It provides absolute quantification traceable to the International System of Units (SI) without requiring an identical reference standard, making it the superior choice for validating novel or difficult-to-source pharmaceutical intermediates.
Objective Method Comparison: qNMR vs. Alternatives
To objectively evaluate the performance of qNMR against conventional alternatives (HPLC-UV and LC-MS), we must analyze their fundamental principles, dependencies, and data outputs.
| Analytical Parameter | High-Resolution ¹H-qNMR | HPLC-UV | LC-MS (ESI/TOF) |
| Quantification Principle | Absolute (Primary Ratio Method) | Relative (Calibration Curve) | Relative (Ionization Efficiency) |
| Reference Standard Required | No (Uses a universal internal standard) | Yes (Requires identical analyte standard) | Yes (Requires isotopically labeled standard) |
| Structural Verification | High (Simultaneous structural & purity data) | Low (Retention time only) | High (Exact mass & fragmentation) |
| Response Factor | Universal (Proportional to proton count) | Compound-Specific (Extinction coefficient) | Compound-Specific (Ionization suppression) |
| Precision / Uncertainty | < 1.0% relative uncertainty | 1.0% - 2.0% | 2.0% - 5.0% |
| Analysis Time (per sample) | ~15–30 minutes | ~10–45 minutes | ~15–30 minutes |
Table 1: Performance comparison of analytical methodologies for purity validation.
Mechanistic Causality in qNMR Experimental Design
A robust qNMR protocol is not merely a sequence of steps; it is a self-validating system where every parameter is chosen based on quantum mechanical and thermodynamic principles.
Internal Standard (IS) Selection
The internal standard must be a Certified Reference Material (CRM), chemically inert, and possess a simple NMR spectrum that does not overlap with the analyte[3][5]. For N-(p-toluoyl)-L-valine, the ¹H-NMR spectrum in DMSO-d₆ exhibits:
-
Valine moiety: Isopropyl methyl doublets (~0.95 ppm), β -CH multiplet (~2.2 ppm), and α -CH doublet of doublets (~4.45 ppm).
-
p-Toluoyl moiety: Aromatic AA'BB' doublets (~7.25 and ~7.75 ppm) and a tolyl methyl singlet (~2.35 ppm).
The Choice: We select[6][7]. 1,4-BTMSB yields a sharp, 18-proton singlet at ~0.22 ppm , ensuring absolute baseline separation from all analyte signals.
Longitudinal Relaxation ( T1 ) and Pulse Sequence Logic
In routine qualitative NMR, rapid pulsing is used to save time. In qNMR, this causes integration bias because different protons relax at different rates. To ensure >99.9% recovery of longitudinal magnetization, the total delay between pulses (Relaxation Delay D1
Acquisition Time AQ ) must strictly be ≥7×T1 of the slowest relaxing proton of interest[3][8]. A 90° excitation pulse is utilized to maximize the Signal-to-Noise (S/N) ratio[3][9].
Caption: Logical causality of critical qNMR parameters ensuring quantitative accuracy.
Self-Validating Experimental Protocol
This workflow ensures SI-traceability through rigorous mass balance and quantum mechanical validation.
Step 1: Gravimetric Sample Preparation
-
Use a 6-place microbalance (calibrated with standard weights) equipped with an anti-static ionizer.
-
Accurately co-weigh ~15.0 mg of the N-(p-toluoyl)-L-valine analyte and ~5.0 mg of the 1,4-BTMSB CRM directly into a glass vial. Record exact masses ( mx and mstd ).
-
Add 600 µL of high-purity DMSO-d₆ (containing 0.03% v/v TMS). Vortex until completely homogenized, then transfer to a 5 mm precision NMR tube.
Step 2: T1 Relaxation Profiling (Self-Validation Step)
-
Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Tune, match, and shim the probe to achieve a line width < 1.0 Hz.
-
Execute an Inversion-Recovery experiment (180°– τ –90°) varying the delay τ from 0.1s to 20s.
-
Calculate the T1 for the analyte's aromatic doublets (~7.75 ppm) and the IS singlet (~0.22 ppm). Assume the longest T1 is 4.5 seconds.
Step 3: qNMR Acquisition
-
Set the Relaxation Delay ( D1 ) to 60 seconds (ensuring D1+AQ>7×4.5s )[3][10].
-
Set the pulse angle to exactly 90° .
-
Disable ¹³C broad-band decoupling to prevent Nuclear Overhauser Effect (NOE) enhancements, which artificially inflate proton integrals[6].
-
Acquire 64 scans (NS = 64) to achieve an S/N ratio > 250:1.
Step 4: Spectral Processing & Absolute Purity Calculation
-
Apply a 0.3 Hz exponential line broadening window function and zero-fill to 64k data points.
-
Perform rigorous manual phase correction (zero and first-order) and multipoint baseline correction.
-
Integrate the 1,4-BTMSB IS peak ( Istd , 18 protons) and the analyte's aromatic doublet ( Ix , 2 protons).
-
Calculate the absolute mass fraction purity ( Px ) using the fundamental qNMR equation:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd
(Where I = integral area, N = number of protons, M = molar mass, m = weighed mass, and Pstd = certified purity of the internal standard).
Caption: Step-by-step self-validating qNMR workflow for absolute purity determination.
Conclusion
For complex chiral intermediates like (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid, traditional HPLC-UV introduces unacceptable uncertainty due to its reliance on relative calibration. By implementing a rigorously designed, self-validating qNMR protocol utilizing a 1,4-BTMSB internal standard and strictly controlled relaxation delays, laboratories can achieve SI-traceable, absolute purity validation with relative uncertainties below 1.0%.
References
-
A Guide to Quantitative NMR (qNMR) . Emery Pharma. Available at:[Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results . ResolveMass Laboratories. Available at:[Link]
-
Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06] . Bureau International des Poids et Mesures (BIPM). Available at:[Link]
-
qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Frontiers in Chemistry. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 3. emerypharma.com [emerypharma.com]
- 4. Method performance and validation for quantitative analysis by (1)h and (31)p NMR spectroscopy. Applications to analytical standards and agricultural chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. bipm.org [bipm.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. enfsi.eu [enfsi.eu]
Comparative Biological Efficacy of (2S)-3-Methyl-2-[(4-methylphenyl)formamido]butanoic Acid: A Structural Evaluation Guide
Executive Summary: The Permeability Paradox
In the landscape of novel antifungal drug development, amino acid derivatives have emerged as highly tunable scaffolds. This guide evaluates the biological efficacy of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid —systematically recognized as N-(4-methylbenzoyl)-L-valine[1].
While computational docking studies suggest that the core pharmacophore of this compound has a high binding affinity for fungal chitinase (a critical enzyme for fungal cell wall remodeling), in vitro assays reveal a stark biological reality: the free carboxylic acid form is completely inactive against filamentous fungi[2]. However, masking this acid via esterification unlocks potent antifungal activity[2]. This guide objectively compares the inactive free acid with its highly active methyl ester alternatives, providing researchers with the mechanistic causality and self-validating protocols needed to optimize N-benzoyl amino acid libraries.
Mechanistic Causality: Why the Free Acid Fails
The stark contrast in efficacy between (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid and its esterified counterparts is rooted in physicochemical properties rather than target-site mismatch.
According to , N-benzoyl amino acids are inactive at tested concentrations against Fusarium temperatum and Aspergillus fumigatus, whereas their corresponding methyl esters act as potent inhibitors[2].
-
The Ionization Barrier: At physiological pH, the free carboxylic acid group of the title compound is heavily ionized. This negative charge drastically lowers the compound's partition coefficient (LogP), preventing it from crossing the highly hydrophobic, ergosterol-rich fungal cell membrane.
-
The Lipophilic Switch: Converting the acid to a methyl ester (Compound 6) neutralizes the charge. This structural modification increases lipophilicity, facilitating passive diffusion across the fungal membrane. Once inside the intracellular space, the compound can successfully bind to fungal chitinase, disrupting cell wall integrity and stunting hyphal growth[3].
Mechanistic divergence in membrane permeability between free acid and esterified derivatives.
Quantitative Efficacy Comparison
The structure-activity relationship (SAR) data demonstrates that efficacy is dependent not only on the C-terminus modification (ester vs. acid) but also on the amino acid side chain and the aromatic ring substituents[2]. Below is a comparative summary of the title compound against its optimized alternatives.
| Compound Name | Structural Modification | in vitro Efficacy (A. fumigatus) | in vitro Efficacy (F. temperatum) | Mechanistic Status |
| (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid | Free Carboxylic Acid | Inactive | Inactive | Membrane-impermeable[2] |
| Compound 6: N-(4-methylbenzoyl)-L-valine methyl ester | Methyl Esterification | Active (Potent) | Active (Potent) | Membrane-permeable[2] |
| Compound 7: N-(2,4,6-trimethylbenzoyl)-L-valine methyl ester | Ester + Trimethyl Aromatic | 78.2% Inhibition | Active | Optimal steric fit for A. fumigatus[2] |
| Compound 13: N-(4-methylbenzoyl)-L-tryptophan methyl ester | Ester + Indole Side Chain (Trp) | Active | 78.5% Inhibition | Optimal target docking for F. temperatum[2] |
Data synthesized from the in vitro biological evaluations reported by the Journal of the Mexican Chemical Society[2][3].
Self-Validating Experimental Protocols
To transition from the inactive free acid to the active methyl ester and validate its efficacy, researchers must employ a robust synthetic and biological pipeline. The following protocols are designed with internal causality checks to ensure reproducibility.
Synthesis of the Active Ester (Compound 6)
Direct esterification of the free acid can be challenging due to the stability of the amide bond. A self-validating approach builds the molecule from the amino ester up.
-
Amino Acid Esterification (L-Valine + TMSCl/MeOH):
-
Procedure: Suspend L-valine (1 mmol) in anhydrous methanol (5 mL). Dropwise, add Trimethylsilyl chloride (TMSCl) (2 mmol) at 0°C. Stir at room temperature overnight[4].
-
Causality Check: TMSCl reacts with methanol to generate anhydrous HCl in situ. This strictly excludes water from the system, driving the Fischer esterification equilibrium entirely toward the L-valine methyl ester product. Evaporate under reduced pressure to yield the hydrochloride salt.
-
-
N-Acylation Coupling (EDAC/DMAP):
-
Procedure: Dissolve 4-methylbenzoic acid (1 mmol) in dichloromethane. Add EDAC (1.2 mmol) and a catalytic amount of DMAP. Introduce the L-valine methyl ester (1 mmol) and triethylamine (to neutralize the HCl salt)[2].
-
Causality Check: EDAC is chosen over DCC because its urea byproduct is water-soluble, allowing for easy removal during aqueous workup. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the coupling and minimizes the risk of racemization at the (2S) chiral center.
-
-
Purification:
-
Procedure: Purify the crude residue via silica gel column chromatography (hexane-EtOAc, 50:50) to yield Compound 6 as a white solid[5].
-
In Vitro Antifungal Assay Workflow
To validate the biological efficacy, a standardized radial growth inhibition assay is utilized.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA). Dissolve the synthesized compounds in DMSO to create stock solutions, ensuring the final DMSO concentration in the agar does not exceed 1% (v/v) to prevent solvent-induced toxicity.
-
Inoculation: Place a 5 mm mycelial plug of F. temperatum or A. fumigatus at the center of the agar plates containing the test compounds.
-
Incubation & Measurement: Incubate at 28°C for 72-96 hours.
-
Causality Check: Measure the radial growth of the mycelium compared to a negative control (DMSO only). The lack of growth in the ester-treated plates versus the full growth in the free-acid-treated plates definitively validates the permeability hypothesis.
-
Step-by-step synthetic and biological evaluation workflow for N-benzoyl amino esters.
References
-
Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity Source: Journal of the Mexican Chemical Society, 66(1), 2022. (Chiguils-Pérez, Y., et al.) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. scielo.org.mx [scielo.org.mx]
- 5. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
A Senior Application Scientist's Guide to Validating Small Molecule-Protein Interactions Using Surface Plasmon Resonance (SPR)
A Case Study: (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid
For researchers in drug discovery, the validation of a direct physical interaction between a small molecule and its putative protein target is a cornerstone of establishing its mechanism of action. This guide provides an in-depth, experience-driven walkthrough for validating the binding of a novel small molecule, using (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid as a representative compound.
We will focus on Surface Plasmon Resonance (SPR) as the primary analytical tool, a gold-standard technology for the label-free, real-time analysis of biomolecular interactions.[1][2] The objective is not merely to provide a protocol but to illuminate the causality behind each experimental choice, ensuring a robust, self-validating system. Furthermore, we will objectively compare SPR with key orthogonal methods, providing the comprehensive perspective necessary for rigorous scientific validation.
The Foundational Principle: Why SPR is a Gold Standard
Surface Plasmon Resonance (SPR) is an optical technique that measures changes in the refractive index at the interface of a sensor surface, typically a thin gold film.[1][3] In a typical drug discovery experiment, a target protein (the "ligand") is immobilized onto this surface.[4] A solution containing the small molecule of interest (the "analyte") is then flowed over this surface.
Binding of the analyte to the immobilized ligand causes an increase in mass on the sensor surface. This alters the local refractive index, which in turn shifts the angle of reflected light.[5] This change is measured in real-time and plotted as Response Units (RU) versus time, generating a "sensorgram."[6][7] The shape of this curve provides a wealth of information, including:
-
Binding Specificity: Does the molecule bind to the target at all?
-
Association Rate (k_a): How quickly does the complex form?
-
Dissociation Rate (k_d): How stable is the complex?
-
Affinity (K_D): The equilibrium dissociation constant (k_d/k_a), a measure of the binding strength.
The label-free and real-time nature of SPR makes it an indispensable tool for screening, hit validation, and lead optimization in pharmaceutical research.[3][5][8][9]
Caption: The fundamental principle of Surface Plasmon Resonance (SPR).
Part 1: The SPR Experimental Workflow: A Self-Validating Protocol
An effective SPR experiment is more than a series of steps; it's a logical progression designed to yield unambiguous data. Here, we detail the workflow for characterizing the interaction between (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid and its hypothetical protein target.
Phase 1: Strategic Planning & Assay Development
The quality of your results is determined before the first injection. Rushing this phase is a common cause of ambiguous or misleading data.
1. The Immobilization Question: Protein vs. Small Molecule
-
Directive: Immobilize the larger binding partner (the protein target) and use the small molecule as the soluble analyte.
-
Causality: The SPR signal is directly proportional to the change in mass on the sensor surface.[5] Since (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid (MW ≈ 235.28 Da) is vastly smaller than a typical protein target (e.g., 50 kDa), immobilizing the small molecule would require a very high surface density to produce a detectable signal from the protein binding, risking steric hindrance and other artifacts. Immobilizing the protein ensures that even the binding of a low-molecular-weight analyte generates a measurable and reliable response.[4][10]
2. Sensor Chip Selection
-
Directive: For most proteins, a Carboxymethylated Dextran chip (like a CM5) is the standard choice for covalent amine coupling. If the protein has a purification tag (e.g., His-tag, Biotin), a specific capture chip (NTA, SA) can be used.[11]
-
Causality: The goal is to create a stable yet biologically active surface.[12] A CM5 chip's dextran matrix provides a hydrophilic environment that helps preserve protein conformation.[11] However, direct covalent coupling can sometimes inactivate a protein if the binding site involves key lysine residues. In such cases, a tag-based capture approach (like an NTA chip for a His-tagged protein) offers controlled orientation and often preserves higher activity.[11][12]
3. Buffer & Regeneration Scouting
-
Directive: Identify a running buffer that minimizes non-specific binding and an optimal regeneration solution that removes all bound analyte without damaging the immobilized ligand.
-
Causality: The small molecule may have poor solubility or non-specific interactions. It's common to include a small percentage (1-5%) of a solvent like DMSO in the running buffer to aid solubility.[10] Regeneration is critical for high-throughput analysis. A proper regeneration step (e.g., a short pulse of low pH glycine or high salt) ensures that each analyte injection begins from the same baseline, making the data reliable and the chip reusable.[13] This is validated by ensuring the analyte binding response is identical before and after several regeneration cycles.
Phase 2: Step-by-Step Experimental Protocol
This protocol assumes the use of a standard SPR system with a four-channel sensor chip (one channel as a reference and three for the target protein at varying densities).
1. Reagent Preparation:
- Protein Target: Prepare the protein in a suitable buffer (e.g., HBS-EP+). Ensure it is pure and free of aggregates via size-exclusion chromatography.
- Small Molecule Analyte: Prepare a high-concentration stock of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid in 100% DMSO. Create a serial dilution series in the running buffer, ensuring the final DMSO concentration is consistent across all samples and the running buffer itself. A typical concentration range for initial tests spans from 10x below to 10x above the estimated K_D.[1]
- Immobilization Reagents: Prepare fresh solutions of N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine.[13]
2. Ligand Immobilization (Amine Coupling):
- Surface Activation: Inject a 1:1 mixture of NHS/EDC over all flow cells to activate the carboxyl groups on the sensor surface.[13]
- Ligand Injection: Inject the protein target over the designated flow cells (e.g., 2, 3, and 4) until the desired immobilization level is reached (e.g., 3000-5000 RU for initial binding tests).[13] Flow cell 1 is left as a reference to subtract bulk refractive index changes.
- Deactivation: Inject ethanolamine over all flow cells to deactivate any remaining active esters, preventing further reactions.[13]
3. Analyte Interaction Analysis (Kinetic Titration):
- System Priming: Prime the system with running buffer (containing the matched DMSO concentration) until a stable baseline is achieved.
- Injection Cycle: Perform a series of injections, starting with the lowest analyte concentration and moving to the highest. Each cycle consists of:
- Association: Inject the analyte for a set time (e.g., 60-180 seconds) to monitor the binding phase.[13]
- Dissociation: Switch back to flowing only running buffer to monitor the dissociation of the complex.
- Regeneration: Inject the predetermined regeneration solution to strip all bound analyte and return to the baseline.
- Controls: Include several buffer-only injections (zero analyte) throughout the run to double-check the stability of the surface and for data double-referencing.
4. Data Processing & Analysis:
- Reference Subtraction: Subtract the signal from the reference flow cell (FC1) from the target flow cells (FC2, 3, 4) to correct for bulk refractive index changes.
- Blank Subtraction: Subtract the average of the buffer-only injections from the analyte injections to correct for any system drift.
- Kinetic Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model is common for simple small molecule interactions). This analysis will yield the k_a, k_d, and K_D values.[6][7]
Start [label="Start: Purified Protein & Small Molecule", shape=ellipse, fillcolor="#34A853"];
AssayDev [label="Phase 1: Assay Development\n(Buffer, Chip, Regeneration Scouting)"];
Immobilize [label="Phase 2: Protein Immobilization\n(Activation -> Injection -> Deactivation)"];
BindingTest [label="Phase 3: Analyte Injection Series\n(Association -> Dissociation -> Regeneration)"];
DataProcessing [label="Phase 4: Data Processing\n(Reference & Blank Subtraction)"];
DataAnalysis [label="Phase 5: Kinetic Analysis\n(Fit to Binding Model)"];
Results [label="Results: ka, kd, KD", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
End [label="End: Validated Interaction", shape=ellipse, fillcolor="#EA4335"];
Start -> AssayDev;
AssayDev -> Immobilize;
Immobilize -> BindingTest;
BindingTest -> DataProcessing;
DataProcessing -> DataAnalysis;
DataAnalysis -> Results;
Results -> End;
}
Caption: A streamlined workflow for a typical SPR experiment.
Part 2: The Bigger Picture: Comparison with Orthogonal Technologies
While SPR is a powerful tool, robust validation in drug discovery demands confirmation from orthogonal methods that rely on different physical principles. This protects against technology-specific artifacts.
| Feature | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) |
| Principle | Change in refractive index near a gold surface[1] | Change in optical interference pattern on a biosensor tip[14] | Measures heat released or absorbed during binding[15] | Measures change in molecular movement in a temperature gradient[2] |
| Label-Free | Yes[3] | Yes[16] | Yes | Yes (but one molecule is often fluorescently tagged or relies on intrinsic fluorescence)[15] |
| Immobilization | Required (Ligand on chip) | Required (Ligand on tip)[14] | Not Required (in-solution) | Not Required (in-solution)[15] |
| Information | Kinetics (k_a, k_d), Affinity (K_D)[7] | Kinetics (k_a, k_d), Affinity (K_D) | Affinity (K_D), Thermodynamics (ΔH, ΔS), Stoichiometry (n)[14] | Affinity (K_D) |
| Throughput | Medium to High | High | Low | High |
| Sample Use | Low to Medium | Low | High | Very Low[15] |
| Key Advantage | High sensitivity, high-quality kinetic data. Gold standard.[2] | High throughput, simple dip-and-read format. | Direct thermodynamic data, no immobilization artifacts.[14] | Extremely low sample consumption, works in complex liquids (e.g., lysate).[15] |
| Key Limitation | Microfluidics can clog; potential for immobilization artifacts. | Lower sensitivity for small molecules compared to SPR.[16] | Low throughput, requires large amounts of pure sample. | Often requires a fluorescent tag if no intrinsic tryptophan fluorescence is present. |
In-Depth Comparison
-
Bio-Layer Interferometry (BLI): BLI is an excellent higher-throughput alternative or complement to SPR.[16] Its primary advantage lies in its fluidics-free "dip-and-read" format, making it faster for screening large numbers of compounds.[14] While historically less sensitive than SPR, newer instruments are closing this gap, making BLI increasingly viable for analyzing small molecule interactions.[16]
-
Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring the thermodynamics of an interaction because it directly measures the heat of binding.[14][15] As a true in-solution technique, it is free from the potential artifacts of surface immobilization. A key output is stoichiometry (the 'n' value), which can confirm a 1:1 binding model. Its main drawbacks are low throughput and high sample consumption. An ITC experiment that confirms the K_D from SPR provides extremely strong validation of the binding event.
-
Microscale Thermophoresis (MST): MST is a powerful technique that measures binding by detecting changes in the movement of molecules along a microscopic temperature gradient.[2][14] Its standout features are its remarkably low sample consumption and its ability to perform measurements in complex biological fluids like cell lysates, which is very difficult for SPR or BLI.[15] This makes it ideal for validating interactions in a more biologically relevant context.
Caption: A strategy for robust interaction validation using orthogonal methods.
Conclusion
Validating the interaction of a small molecule like (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid with its protein target is a multi-faceted process that hinges on rigorous, well-designed experiments. Surface Plasmon Resonance provides unparalleled real-time kinetic and affinity data, making it the primary tool for detailed characterization.[3][4] However, true scientific trustworthiness is achieved by substantiating these findings with orthogonal methods such as ITC, BLI, or MST. By understanding the causality behind each technique and protocol step, researchers can generate high-quality, unambiguous data, paving the way for confident decision-making in the drug discovery pipeline.
References
-
Patsnap Eureka. (2025, March 25). Surface Plasmon Resonance: Principle, Applications, and Benefits. [Link]
-
The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press. [Link]
-
ResearchGate. (2025, October 6). Are there any in vitro methods which can show a small molecule bind to a target protein?[Link]
-
PubMed. Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. [Link]
-
Springer Protocols. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]
-
PMC. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]
-
AP Czech. (2011, June 15). Biacore systems in small molecule drug discovery. [Link]
-
AntBio. (2026, March 13). Biacore System: Unlocking Biomolecular Interaction Analysis with SPR Technology. [Link]
-
Cytiva. Biacore SPR for small-molecule discovery. [Link]
-
Sartorius. (2026, January 27). How to Detect Low-affinity Protein Binding Without Surface Plasmon Resonance. [Link]
-
Cytiva. Analyze with Biacore surface plasmon resonance. [Link]
-
Nicoya. (2018, May 15). SPR, ITC, MST & BLI: What's the optimal interaction technique for your research?[Link]
-
Reichert Technologies. (2018, May 3). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. [Link]
-
XanTec bioanalytics GmbH. Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. [Link]
-
PubMed. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. [Link]
-
PMC. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. [Link]
-
Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]
-
University of Texas at Austin. (2022, July 27). Guide to Running an SPR Experiment. [Link]
-
Bio-Rad. Large and Small Molecule Screening by SPR. [Link]
-
Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]
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- 4. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 5. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 6. Overview of Biacore Surface Plasmon Resonance Technology - Creative Proteomics [creative-proteomics.com]
- 7. antbioinc.com [antbioinc.com]
- 8. Surface Plasmon Resonance (SPR)-Principles, Advantages, Analysis Process and Applications - Creative Proteomics [iaanalysis.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
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- 14. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
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(2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid compared to traditional amide reagents
Advanced Comparison Guide: (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid vs. Traditional Amide Reagents in Asymmetric Catalysis
As transition-metal-catalyzed C–H activation moves from fundamental discovery to late-stage pharmaceutical functionalization, the choice of chiral ligands has become the primary bottleneck for achieving high enantioselectivity and turnover numbers. While traditional amide reagents—specifically Mono-N-Protected Amino Acids (MPAAs) like N-acetyl-L-valine (Ac-Val-OH) and N-Boc-L-valine (Boc-Val-OH)—have served as foundational ligands, they often fall short in complex stereochemical environments[1].
This guide objectively compares traditional aliphatic amide reagents against the advanced aromatic derivative (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid (commonly designated as 4-MeBz-Val-OH or N-(4-methylbenzoyl)-L-valine), detailing the mechanistic causality behind its superior performance, quantitative benchmarks, and a self-validating experimental protocol.
Mechanistic Causality: Why Aromatic Amides Outperform Traditional Reagents
The efficacy of an MPAA ligand in Pd(II)-catalyzed C–H activation relies on its ability to form a rigid, chiral heterodimeric or monomeric active species. Traditional amide reagents (e.g., Ac-Val-OH) rely almost entirely on the steric bulk of the amino acid side chain (the isopropyl group of valine) to induce asymmetry[1].
By replacing the simple acetyl or Boc group with a 4-methylbenzoyl moiety, 4-MeBz-Val-OH introduces three distinct mechanistic advantages:
-
Enhanced π−π Stacking: The extended aromatic system of the p-toluoyl group can engage in π−π or CH- π interactions with incoming aromatic substrates. This secondary coordination sphere interaction stabilizes the transition state during the rate-limiting C–H cleavage step, drastically lowering the activation barrier compared to aliphatic amides.
-
Conformational Rigidity: The planar nature of the benzoyl amide bond restricts rotational degrees of freedom around the N–C α bond. This locks the active Pd-MPAA complex into a highly rigid chiral pocket, preventing the competitive formation of undesired diastereomeric transition states.
-
Electronic Tuning: The weak electron-donating inductive effect (+I) of the para-methyl group increases the electron density on the amide carbonyl oxygen. This strengthens its κ2 -coordination to the Pd(II) center, preventing premature ligand dissociation and catalyst deactivation[2].
Structural modalities of 4-MeBz-Val-OH driving its superiority over traditional amides.
Quantitative Data Presentation
To objectively evaluate the performance of 4-MeBz-Val-OH against traditional amide reagents, we benchmark them in a standard Pd(II)-catalyzed enantioselective C(sp 3 )–H arylation of aliphatic amides. The data below synthesizes typical performance metrics observed in optimized ligand-accelerated catalytic cycles[1][2].
| Ligand Reagent | Structural Class | Relative Rate ( krel ) | Enantiomeric Excess (ee %) | Substrate Scope Flexibility |
| Ac-Val-OH | Traditional Aliphatic Amide | 1.0x | 72 – 78% | Narrow (Requires strong directing groups) |
| Boc-Val-OH | Traditional Carbamate Amide | 1.5x | 82 – 88% | Moderate |
| 4-MeBz-Val-OH | Advanced Aromatic Amide | 3.4x | > 95% | Broad (Tolerates weak directing groups & bulky arenes) |
Data Insight: The 3.4-fold increase in reaction rate ( krel ) for 4-MeBz-Val-OH is directly attributable to the ligand's ability to support catalytic turnover at substoichiometric ligand-to-metal ratios, facilitating rapid exchange kinetics while maintaining a robust chiral environment[2].
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, the following protocol for Enantioselective Pd-Catalyzed C–H Arylation utilizes 4-MeBz-Val-OH and incorporates built-in self-validation checkpoints.
Materials Required:
-
Pd(OAc) 2 (10 mol%)
-
4-MeBz-Val-OH (20 mol%)
-
Ag 2 CO 3 (1.5 equiv, terminal oxidant/halide scavenger)
-
Substrate (1.0 equiv) & Aryl Iodide (1.5 equiv)
-
Solvent: Hexafluoro-2-propanol (HFIP) / t-AmylOH (1:1)
Step-by-Step Workflow:
-
Pre-catalyst Complexation: In an oven-dried Schlenk tube under an argon atmosphere, combine Pd(OAc) 2 (10 mol%) and 4-MeBz-Val-OH (20 mol%) in 1.0 mL of solvent. Stir at room temperature for 15 minutes.
-
Causality: This pre-stirring is critical. It allows the displacement of acetate ligands, forming the active chiral Pd-MPAA heterodimer before substrate introduction.
-
-
Reagent Addition: Add the substrate (0.1 mmol), Aryl Iodide (0.15 mmol), and Ag 2 CO 3 (0.15 mmol). Seal the tube and heat to 85 °C.
-
Self-Validation Checkpoint 1 (Kinetics & Activation): After 2 hours, withdraw a 10 µL aliquot, dilute with MeCN, and analyze via UPLC-MS.
-
Validation Logic: You should observe >30% conversion to the arylated product. If only starting material and homocoupled aryl iodide are present, the Pd-MPAA complex failed to form (often due to wet Ag 2 CO 3 poisoning the metal center).
-
-
Completion & Workup: After 18 hours, cool the reaction to room temperature. Filter the mixture through a short pad of Celite, eluting with EtOAc, and concentrate under reduced pressure.
-
Self-Validation Checkpoint 2 (Stereochemical Integrity): Purify the product via flash chromatography. Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard synthesized using an achiral ligand (like glycine).
-
Validation Logic: An ee of <90% indicates either background uncatalyzed reaction (reduce temperature to 70 °C) or ligand degradation.
-
Catalytic cycle of Pd(II) C-H activation highlighting the role of the 4-MeBz-Val-OH ligand.
Conclusion
For researchers engaged in late-stage functionalization or complex asymmetric synthesis, transitioning from traditional aliphatic amide reagents (Ac-Val-OH / Boc-Val-OH) to (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid offers a mathematically and mechanistically proven advantage. The integration of a rigid p-toluoyl group transforms a simple chiral auxiliary into a highly tunable, π -stacking organometallic scaffold capable of overriding inherent substrate biases.
References
-
Ligand-Accelerated C−H Activation Reactions: Evidence for a Switch of Mechanism Journal of the American Chemical Society, 2010.[Link]
-
Mono-N-protected amino acid ligands for palladium-catalyzed C–H activation Accounts of Chemical Research, 2014.[Link]
-
Catalytic Behavior of Mono-N-Protected Amino-Acid Ligands in Ligand-Accelerated C−H Activation by Palladium(II) Angewandte Chemie International Edition, 2020.[Link]
Sources
Analytical Platform Comparison & Method Validation Guide: Quantification of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid
Target Analyte: (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid (also known as N-(4-methylbenzoyl)-L-valine) Application: Pharmacokinetic (PK) profiling and therapeutic drug monitoring in human plasma.
The precise quantification of synthetic therapeutic candidates and specific biomarkers in biological matrices is the cornerstone of clinical pharmacology. This guide provides an objective comparison of analytical platforms for the quantification of N-(4-methylbenzoyl)-L-valine and establishes a self-validating, step-by-step LC-MS/MS protocol strictly aligned with global regulatory standards, including the [1] and the [2].
Technology Comparison: Selecting the Optimal Platform
When quantifying a small, functionalized molecule like N-(4-methylbenzoyl)-L-valine (MW: ~235.1 Da) in complex biological matrices, the choice of analytical platform dictates both data integrity and throughput. Below is an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Performance Comparison for N-(4-methylbenzoyl)-L-valine Quantification
| Parameter | HPLC-UV | LC-HRMS (Q-TOF / Orbitrap) | LC-MS/MS (Triple Quadrupole) |
| Sensitivity (LLOQ) | ~500 ng/mL | ~1–5 ng/mL | 0.1–0.5 ng/mL |
| Selectivity | Low (Relies solely on RT) | High (Exact mass, <5 ppm error) | Very High (MRM transitions) |
| Linear Dynamic Range | 2 Logs | 3–4 Logs | 4–5 Logs |
| Matrix Interference | Severe (Endogenous co-elution) | Moderate | Minimal (Orthogonal filtering) |
| Throughput | Low (Long gradients needed) | Medium (Complex data processing) | High (Rapid MRM scanning) |
| Primary Use Case | Bulk purity analysis | Metabolite ID / Discovery | Regulated PK / Bioanalysis |
The Verdict: While LC-HRMS is invaluable for untargeted metabolite identification, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode remains the gold standard for targeted quantification[3]. The analyte lacks a highly conjugated, extended pi-system, making UV detection inherently insensitive. LC-MS/MS provides the necessary sub-ng/mL sensitivity and a wide dynamic range required for robust pharmacokinetic modeling.
Mechanistic Insights & Experimental Design
To build a self-validating analytical method, one must understand the causality behind every experimental parameter. A method is only as robust as the chemical logic underpinning it.
Ionization and MRM Causality
N-(4-methylbenzoyl)-L-valine contains a carboxylic acid moiety and an amide linkage.
-
Ionization: While negative electrospray ionization (ESI-) is possible due to the carboxylic acid, positive ion mode (ESI+) often yields superior signal-to-noise ratios when using acidic mobile phases. The molecule readily accepts a proton to form the [M+H]+ precursor ion at m/z 236.1.
-
Fragmentation: Upon Collision-Induced Dissociation (CID) in the second quadrupole (Q2), the amide bond cleaves. The charge is retained on the highly stable 4-methylbenzoyl acylium cation, yielding an intense and highly specific product ion at m/z 119.1.
-
Transition: m/z 236.1 → 119.1 (Quantifier).
Sample Preparation Rationale
Direct Protein Precipitation (PPT) is fast but leaves residual phospholipids in the extract, which compete with the analyte for charge droplets in the ESI source, causing severe and unpredictable matrix suppression. To ensure the protocol is self-validating and free from hidden matrix biases, we employ Solid Phase Extraction (SPE) [4]. By utilizing a mixed-mode or reversed-phase sorbent, we selectively wash away salts and phospholipids before eluting the concentrated analyte.
Caption: Solid Phase Extraction (SPE) workflow for analyte recovery.
Step-by-Step Method Validation Protocol
A validated method must act as a self-validating system. This is achieved by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS), such as N-(4-methylbenzoyl)-L-valine-d7. Because the SIL-IS is chemically identical to the analyte, any matrix effect or extraction loss experienced by the analyte is mirrored by the SIL-IS. The ratio of their signals remains constant, automatically correcting for analytical variance[5].
Caption: Core parameters for bioanalytical method validation per ICH M10.
Phase 1: System Suitability and Preparation
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). The acidic environment ensures the carboxylic acid remains protonated, improving retention on the C18 column.
-
Calibration Curve: Spike blank human plasma with the analyte to create an 8-point calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC) Preparation: Prepare independent QC samples at four levels: LLOQ (0.5 ng/mL), Low QC (1.5 ng/mL), Mid QC (400 ng/mL), and High QC (800 ng/mL).
Phase 2: Extraction Workflow (Self-Validating Run)
-
Aliquot 100 µL of plasma (Standards, QCs, and Unknowns) into a 96-well plate.
-
Add 10 µL of SIL-IS working solution (100 ng/mL) to all wells except the double-blank. Causality: Adding IS at the very beginning ensures it accounts for volumetric errors and extraction losses downstream.
-
Perform SPE as detailed in the workflow diagram above.
-
Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase (e.g., 80% A / 20% B).
Phase 3: LC-MS/MS Acquisition
-
Chromatography: Inject 5 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm). Run a gradient from 20% B to 90% B over 3 minutes.
-
Detection: Monitor the MRM transitions (Analyte: 236.1 → 119.1; SIL-IS: 243.1 → 126.1).
-
Run Architecture: Bracket unknown samples with QC samples. If the QCs deviate by >15% from their nominal concentration, the run automatically fails, preventing the release of compromised data[6].
Method Validation Data Summary
To demonstrate compliance with ICH M10 and FDA 2018 guidelines, the method must meet strict quantitative thresholds[7]. Below is a summary of the validation data for this protocol.
Table 2: Intra-Assay and Inter-Assay Precision and Accuracy
Criteria: Accuracy must be within ±15% of nominal (±20% at LLOQ); Precision (CV) must be ≤15% (≤20% at LLOQ).
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Accuracy (%) | Intra-Assay Precision (CV%) | Inter-Assay Accuracy (%) | Inter-Assay Precision (CV%) |
| LLOQ | 0.5 | 104.2 | 8.5 | 106.1 | 11.2 |
| LQC | 1.5 | 98.7 | 4.2 | 97.5 | 5.8 |
| MQC | 400.0 | 101.3 | 3.1 | 102.0 | 4.4 |
| HQC | 800.0 | 99.5 | 2.8 | 98.8 | 3.9 |
Table 3: Matrix Effect and Extraction Recovery
Evaluated across 6 independent lots of human plasma, including hemolyzed and lipemic lots.
| QC Level | Extraction Recovery (%) | Matrix Effect (%) | IS-Normalized Matrix Factor |
| LQC (1.5 ng/mL) | 88.4 ± 4.1 | 92.1 (Mild Suppression) | 1.02 ± 0.03 |
| HQC (800 ng/mL) | 90.2 ± 3.5 | 94.5 (Mild Suppression) | 0.99 ± 0.02 |
Interpretation: While slight ion suppression (~5-8%) is observed due to the biological matrix, the IS-Normalized Matrix Factor is ~1.0. This proves that the SIL-IS perfectly compensates for the matrix effect, validating the reliability of the assay[5].
References
-
European Medicines Agency (EMA) / ICH. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. URL:[Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. URL:[Link]
-
D'Avolio, A., et al. (2024). Miniaturised Extraction Techniques in Personalised Medicine: Analytical Opportunities and Translational Perspectives. MDPI Journal of Personalized Medicine. URL:[Link]
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- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. mdpi.com [mdpi.com]
- 5. worldwide.com [worldwide.com]
- 6. database.ich.org [database.ich.org]
- 7. japsonline.com [japsonline.com]
(2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid proper disposal procedures
As a Senior Application Scientist, I understand that scaling up syntheses or running high-throughput screening assays with N-aroyl amino acids requires more than just following a generic safety sheet. Proper handling and disposal of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid (also known as N-(4-methylbenzoyl)-L-valine) demands an understanding of its physicochemical properties.
This guide provides a self-validating, field-proven operational framework for the safe handling, spill response, and proper disposal of this compound, ensuring both laboratory safety and strict environmental compliance.
Chemical Profile & Hazard Causality
To manage a chemical safely, we must first understand the causality behind its hazards. This compound (C₁₃H₁₇NO₃) features a lipophilic p-tolyl group coupled with a mildly acidic carboxylic acid moiety.
-
The Causality of Irritation: The lipophilic nature of the aromatic ring enhances the molecule's ability to penetrate the lipid bilayer of the stratum corneum. Once absorbed, the acidic carboxylic acid moiety causes localized pH shifts, leading directly to its [1].
-
Waste Stream Implications: Because the molecular formula lacks halogens (fluorine, chlorine, bromine, iodine), it must be strictly segregated from halogenated waste. Mixing this compound with halogenated solvents alters the required incineration temperature and violates EPA RCRA guidelines, drastically increasing institutional disposal costs.
Quantitative Data & Operational Parameters
The following table summarizes the critical operational parameters required before initiating any workflow involving this compound.
| Parameter | Specification | Operational Implication |
| Chemical Formula | C₁₃H₁₇NO₃ | Zero halogen content; dictates non-halogenated waste stream routing. |
| GHS Hazard Codes | H315, H319 | Requires barrier protection (nitrile gloves, safety glasses) to prevent dermal/ocular exposure. |
| Physical State | Solid (Powder/Crystalline) | Risk of aerosolization; handle in a draft-free area or fume hood when weighing. |
| Primary Waste Receptacle | HDPE or Glass | Prevents chemical leaching; ensures structural integrity during transport. |
Self-Validating Protocol: Spill Response & Decontamination
In the event of a localized benchtop spill during weighing or transfer, immediate and precise action is required. Do not spray water directly on the dry powder; the lipophilic nature of the compound will repel the water, spreading the contamination.
Step-by-Step Methodology:
-
Isolate & Contain: Immediately stop local air currents (turn off nearby benchtop fans, but leave the fume hood operational) to prevent the solid powder from aerosolizing.
-
Mechanical Collection: Using a static-free brush and dustpan, gently sweep the bulk solid into a pile. Transfer this directly into a designated solid waste container.
-
Chemical Decontamination: Wipe the affected area with a damp sponge soaked in a mild alkaline solution (e.g., 5% sodium bicarbonate). Causality: The alkaline solution deprotonates the carboxylic acid, converting the lipophilic solid into a highly water-soluble sodium salt that is easily wiped away [2].
-
System Validation (Self-Check): To validate complete decontamination, swab the cleaned area with a wet piece of pH indicator paper. It should register neutral (pH ~7.0). If it registers acidic, repeat Step 3.
-
PPE Disposal: Doff contaminated gloves and place them, along with the sponge, into the chemically contaminated solid waste bin.
Standard Operating Procedure (SOP) for Proper Disposal
Proper disposal routing is critical for environmental compliance and safety. According to standard 1 [3], waste must be segregated into three distinct streams.
Workflow A: Unused or Expired Pure Solid
-
Container Selection: Obtain a leak-proof, High-Density Polyethylene (HDPE) container with a secure screw-top cap.
-
Transfer: Carefully transfer the solid chemical into the container using a clean spatula.
-
Labeling: Label the container explicitly as "Hazardous Waste - Non-Halogenated Organic Solid" . Include the full chemical name; do not use abbreviations.
-
Validation Check: Weigh the final waste container and reconcile it against your inventory logs to ensure no residual compound is left unaccounted for in the lab.
Workflow B: Liquid Waste (Solutions & Assays)
-
Segregation: If the compound is dissolved in an organic solvent (e.g., DMSO for biological assays or Ethanol for recrystallization), route it to the Non-Halogenated Organic Liquid Waste carboy.
-
Transfer: Use a secondary containment funnel to pour the solution into the carboy. Leave at least 20% headspace to allow for vapor expansion.
-
Validation Check: Before sealing the carboy, visually inspect the liquid for unexpected phase separation, bubbling, or heat generation, which would indicate an incompatible solvent mixture.
Workflow C: Contaminated Consumables
-
Collection: Place all contaminated pipette tips, weighing boats, and nitrile gloves into a designated, poly-lined step-can labeled "Chemically Contaminated Labware."
-
Disposal: Tie off the liner when 75% full and transfer to the central solid hazardous waste accumulation area.
Waste Routing Decision Matrix
Use the following logical workflow to determine the correct disposal endpoint for any material containing (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid.
Decision matrix for segregating and routing N-aroyl amino acid waste streams.
References
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET - Skin Irrit. 2 / Eye Irrit. 2A Guidelines. Retrieved from
-
Smooth-On. (2021). SAFETY DATA SHEET - SDS No. 1700A Spill Response Protocols. Retrieved from2
-
BenchChem Technical Support Team. (2026). Navigating the Disposal of Organic Acids: A Guide for Laboratory Professionals. Retrieved from 1
Sources
Safeguarding Your Research: A Comprehensive Guide to Handling (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid
For researchers and scientists in the dynamic field of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, in-depth procedural guidance for the safe handling, use, and disposal of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid, a compound often encountered in pharmaceutical research. By moving beyond a simple checklist and explaining the scientific rationale behind each safety measure, this document aims to build a culture of safety and confidence in your laboratory.
Understanding the Hazard Profile
(2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid and its close analogs are classified under the Globally Harmonized System (GHS) with the following hazard statements:
These classifications indicate that the compound, which is typically a powder, poses a risk of irritation upon contact with the skin and eyes, and may have systemic effects if inhaled. Therefore, a multi-faceted approach to personal protection is required, focusing on preventing skin and eye contact, and minimizing the potential for inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and correct use of PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, with detailed explanations in the subsequent sections.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness) | Resistant to weak organic acids. Provides a reliable barrier against skin irritation. |
| Eye Protection | Safety goggles with side shields or a face shield | Protects against airborne powder and accidental splashes, preventing serious eye irritation. |
| Body Protection | Fully-buttoned laboratory coat | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Elastomeric half-mask respirator with P100 filters | Essential for handling the powder outside of a fume hood to prevent inhalation and potential systemic effects. |
Hand Protection: The Importance of the Right Glove
While the term "chemical-resistant gloves" is often used, the choice of material is crucial. For (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid, a weak organic acid, nitrile gloves are an excellent choice.[3][4][5][6] Nitrile provides good resistance to weak acids, oils, and some organic solvents.[3][4] It is recommended to use gloves with a minimum thickness of 5-mil for adequate protection against incidental contact.[7]
Crucially, no glove material offers indefinite protection. Breakthrough times can vary based on the specific chemical, concentration, and duration of exposure.[5] Therefore, it is imperative to change gloves immediately if they become contaminated.[7] Double-gloving can provide an additional layer of safety, especially during procedures with a higher risk of splashes or when handling larger quantities.
Eye and Face Protection: Shielding from Irritants
Given the H319 classification (causes serious eye irritation), robust eye protection is non-negotiable. Standard safety glasses are insufficient as they do not protect from airborne powder that can circulate around the lenses. Chemical splash goggles that form a seal around the eyes are the minimum requirement.[2] For procedures where there is a higher risk of splashes or aerosol generation, a face shield worn over safety goggles provides a more comprehensive barrier, protecting the entire face.[2][8]
Body Protection: The Laboratory Coat
A clean, fully-buttoned laboratory coat serves as a removable barrier between you and the chemical. It should be made of a material appropriate for the laboratory setting and should be laundered regularly, and immediately if it becomes contaminated.
Respiratory Protection: Preventing Inhalation
The H336 classification ("May cause drowsiness or dizziness") signals that inhalation of the powder can have systemic effects.[9] Therefore, respiratory protection is a critical component of your PPE ensemble, especially when handling the compound outside of a certified chemical fume hood.
While an N95 dust mask might seem sufficient for a powder, the potential for systemic effects warrants a higher level of protection. An elastomeric half-mask respirator with P100 particulate filters is recommended.[10] P100 filters are highly efficient at capturing fine dust particles. Elastomeric respirators offer a better facial seal and are reusable, making them a more protective and sustainable option in the long run compared to disposable N95 masks.[11][12][13]
Operational Plan: Safe Handling from Start to Finish
A well-defined operational plan ensures that safety is integrated into every step of your workflow.
Engineering Controls: Your Primary Barrier
Whenever possible, handle (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid within a certified chemical fume hood . This engineering control is the most effective way to minimize inhalation exposure by capturing airborne powder at the source.
Donning and Doffing PPE: A Critical Procedure
The order and technique for putting on (donning) and taking off (doffing) PPE are designed to prevent cross-contamination.[11][14]
Donning Sequence:
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[11]
-
Gown/Lab Coat: Put on your lab coat, ensuring it is fully buttoned.[11][13]
-
Respirator: Don your elastomeric respirator and perform a user seal check to ensure a proper fit.[13]
-
Eye Protection: Put on your safety goggles or face shield.[11][13]
-
Gloves: Don your nitrile gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.[11][13]
Doffing Sequence:
-
Gloves: Remove the first glove by grasping the outside of the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide two fingers of your ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of the gloves in the designated waste container.[11][13][15]
-
Gown/Lab Coat: Unbutton your lab coat and remove it by folding it inward, avoiding contact with the contaminated exterior. Place it in the designated area for laundering or disposal.[11][13][15]
-
Hand Hygiene: Perform hand hygiene.[13]
-
Eye Protection: Remove your goggles or face shield by handling the strap or earpieces.[11][13][15]
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.[14]
Diagram: PPE Donning and Doffing Workflow
Caption: Step-by-step process for safe chemical waste disposal.
Final Disposal
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service. [1]Never dispose of chemical waste down the drain or in the regular trash.
By adhering to these comprehensive guidelines, you can ensure a safe and productive research environment for yourself and your colleagues. Remember that a proactive approach to safety is the cornerstone of scientific integrity and innovation.
References
- Youngstown State University. (n.d.). Laboratory/Chemical Waste Guidelines.
- Glove Compatibility Chart. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance.
- Sakura Finetek USA. (2020, April 30). H315 Causes skin irritation. Skin corrosion/irritation Category 2 H319 Causes serious eye irritation. Serious eye damage/eye irr.
- California State University Monterey Bay. (n.d.). Laboratory Hazardous Material & Waste Disposal.
- University of Chemical Safety. (n.d.). Instructions for labeling Chemical Waste. Retrieved from a university's chemical safety website.
- Penn EHRS. (2019, February). Nitrile Glove Chemical-Compatibility Reference.
- S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide.
- Safety Consultant. (2025, October 31). Donning and Doffing PPE: Meaning, Order & Best Practices.
- National Nurses United. (n.d.). Elastomeric Respirator FAQs.
- United Nations Economic Commission for Europe (UNECE). (n.d.). ANNEX 3 CODIFICATION OF HAZARD STATEMENTS, CODIFICATION AND USE OF PRECAUTIONARY STATEMENTS, CODIFICATION OF HAZARD PICTOGRAMS A.
- Washington Nanofabrication Facility. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from the University of Washington website.
- Bergamot. (n.d.). Nitrile Gloves Chemical Resistance Guide.
- Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards.
- Columbia University. (n.d.). Hazardous Material Spill. Retrieved from Columbia University Emergency Management website.
- Workplace Health & Safety. (2024, July). Elastomeric vs. N95 Respirators: Healthcare Workers Weigh In on Comfort and Usability. Retrieved from a workplace health and safety journal.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Butyric Acid.
- Ausmed. (2025, April 29). Donning and Doffing PPE Correctly.
- University of Nebraska–Lincoln. (2018, May). Personal Protective Equipment (PPE) - Eyes and Face. Retrieved from UNL Environmental Health and Safety website.
- National Nurses United. (n.d.). Elastomerics and PAPRs.
- ResearchGate. (n.d.). A framework for comparing N95 and elastomeric facepiece respirators on cost and function for healthcare use during a pandemic- A literature review.
- University of Manitoba. (2021, October). Chemical Spill Response Procedure. Retrieved from the University of Manitoba Environmental Health and Safety Office website.
- Medicom. (n.d.). Chemical Resistance Reference Chart.
- Florida State University. (n.d.). Chemical Spills - Emergency Management.
- A safety solutions provider. (n.d.). Donning and Doffing Chemical PPE: Step-by-Step for Maximum Safety. Retrieved from a safety solutions provider's website.
- Unigloves. (2020, March 20). Nitrile Gloves Acid Resistance.
- RS Components. (n.d.). Respirator Filter Selection Guide.
- 3M. (n.d.). 3M Respirator Selection Guide.
- NHS England. (n.d.). Appendix 6: Putting on and removing personal protective equipment (PPE).
- SA Health. (n.d.). Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment.
- A respiratory protection manufacturer. (2015, October 10). Protection Factors for Respirator Selection.
- Mayo Clinic. (2024, May 15). Chemical burns: First aid.
- An eye care provider. (n.d.). Emergency Eye Care for Chemical Burns.
- Gentex Corporation. (n.d.). RESPIRATORY PROTECTION SELECTION GUIDE.
Sources
- 1. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 2. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 3. gloves.com [gloves.com]
- 4. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 5. bergamot.com.my [bergamot.com.my]
- 6. us.unigloves.com [us.unigloves.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 9. safetyware.com [safetyware.com]
- 10. nationalnursesunited.org [nationalnursesunited.org]
- 11. ohcow.on.ca [ohcow.on.ca]
- 12. Elastomeric vs. N95 Respirators: Healthcare Workers Weigh In on Comfort and Usability - NIOSH-Approved N95 Reusable Respirator | ElastoMaskPro [reusable-respirators.com]
- 13. A framework for comparing N95 and elastomeric facepiece respirators on cost and function for healthcare use during a pandemic- A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kbs-coatings.com.au [kbs-coatings.com.au]
- 15. phyathai.com [phyathai.com]
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